molecular formula C9H13NO B6334070 6-Isopropyl-4-methylpyridin-2-ol CAS No. 56062-03-4

6-Isopropyl-4-methylpyridin-2-ol

Cat. No.: B6334070
CAS No.: 56062-03-4
M. Wt: 151.21 g/mol
InChI Key: DJDFJASMOVFERV-UHFFFAOYSA-N
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Description

6-Isopropyl-4-methylpyridin-2-ol ( 56062-03-4) is a pyridine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This chemical compound, characterized by the SMILES notation OC1=NC(C(C)C)=CC(C)=C1, serves as a valuable building block in organic synthesis and pharmaceutical research . As a functionalized pyridine, it is part of a class of compounds frequently employed in the development of active pharmaceutical ingredients (APIs) and agrochemicals due to their potential bioactivity and utility as synthetic intermediates. The specific stereochemistry conferred by the isopropyl and methyl substituents on the pyridinol ring makes it a versatile precursor for constructing more complex molecular architectures. Researchers utilize this compound strictly for laboratory research purposes. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. For optimal storage and stability, this product should be kept in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

4-methyl-6-propan-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFJASMOVFERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of the 6-Isopropyl-4-methylpyridin-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Hydroxypyridone Core

The 6-isopropyl-4-methylpyridin-2-ol scaffold (CAS 56062-03-4) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and hydroxypyridone antimycotics .

Often overshadowed by its pyrimidine analog (a metabolite of Diazinon), this specific pyridine congener offers a unique balance of lipophilicity and polar functionality. Its utility stems from the 6-isopropyl group , which provides steric bulk to fill hydrophobic pockets (e.g., in HIV-1 RT), and the 2-hydroxy/2-oxo tautomeric system , which acts as a versatile hydrogen bond donor/acceptor motif.

This guide details the synthesis, structural dynamics, and SAR (Structure-Activity Relationship) of this scaffold, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The core functionality of this scaffold is governed by the equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. In physiological solution and solid state, the pyridin-2(1H)-one tautomer predominates.

  • Keto Form (Lactam): Dominant in polar solvents; essential for binding to targets requiring an H-bond donor at N1 and acceptor at O2 (e.g., DNA base-pair mimicry).

  • Enol Form (Lactim): Stabilized in non-polar solvents or by specific metal chelation (e.g., Fe³⁺ binding when N-oxidized).

Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 151.21 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
cLogP 1.8 – 2.1Moderate lipophilicity ensures membrane permeability while maintaining solubility.
pKa (OH/NH) ~11.0Weakly acidic; remains neutral at physiological pH (7.4), enhancing passive transport.
TPSA ~32 ŲHigh oral bioavailability potential.

Synthetic Architecture: The Guareschi-Thorpe Protocol

To access this scaffold with high regioselectivity, the Guareschi-Thorpe condensation is the gold standard. This method avoids the regiochemical ambiguity of reacting asymmetric


-diketones with ammonia.
Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-isopropyl-4-methylpyridin-2(1H)-one.

Reagents:

  • Precursor A: 5-methyl-2,4-hexanedione (Isobutyrylacetone)

  • Precursor B: Cyanoacetamide

  • Catalyst: Piperidine (0.1 eq) or KOH

  • Solvent: Ethanol (anhydrous)

Protocol:

  • Condensation: Dissolve 5-methyl-2,4-hexanedione (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol. Add piperidine catalyst dropwise.

  • Cyclization: Reflux the mixture for 4–6 hours. The intermediate 3-cyano-6-isopropyl-4-methylpyridin-2-one will precipitate upon cooling.

  • Hydrolysis & Decarboxylation:

    • Suspend the nitrile intermediate in 60% H₂SO₄.

    • Heat to 140°C for 12 hours. This converts the nitrile to the acid and subsequently decarboxylates it at position C3.

  • Workup: Neutralize with Na₂CO₃ to pH 6–7. Extract with Ethyl Acetate/THF.

  • Purification: Recrystallize from Ethanol/Water.

Synthetic Pathway Diagram

SynthesisPath Start 5-methyl-2,4-hexanedione (Isobutyrylacetone) Inter Intermediate: 3-cyano-6-isopropyl- 4-methylpyridin-2-one Start->Inter Guareschi-Thorpe (Piperidine/EtOH, Reflux) Reagent + Cyanoacetamide Reagent->Inter Acid Acid Hydrolysis (60% H2SO4, 140°C) Inter->Acid -CN to -COOH Final Target Scaffold: 6-isopropyl-4-methylpyridin-2(1H)-one Acid->Final Decarboxylation (-CO2)

Figure 1: Regioselective synthesis of the this compound scaffold via Guareschi-Thorpe condensation.

Structure-Activity Relationship (SAR)

The biological utility of this scaffold is bifurcated into two primary therapeutic areas: Antivirals (HIV-1) and Antifungals .

HIV-1 NNRTI Pharmacophore

The 6-isopropyl-4-methylpyridin-2-one core is a classic bioisostere for the "butterfly" wing of NNRTIs.

  • Mechanism: It binds to the hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme (p66 subunit), inducing a conformational change that locks the active site in an inactive "open" position.

  • Key Interactions:

    • C6-Isopropyl: This group is critical. It projects into a small hydrophobic sub-pocket defined by Val106 and Pro181 . The isopropyl group offers superior packing compared to a methyl group (too small) or a phenyl group (often too rigid/bulky for this specific sub-pocket).

    • N1-H / C2=O: Acts as a hydrogen bond donor/acceptor pair with the backbone of Lys101 or Lys103 .

    • C4-Methyl: Provides metabolic stability and weak hydrophobic contact with Tyr188 .

Antifungal & Chelation (Ciclopirox Analogs)

This scaffold is the direct carbon-skeleton precursor to Ciclopirox-class antifungals.

  • N-Oxidation: Functionalizing the N1 position to an N-hydroxyl (N-OH) creates a bidentate chelator (N-OH and C2=O).

  • Mechanism: The N-hydroxy-pyridinone moiety chelates intracellular Fe³⁺, inhibiting metal-dependent enzymes (e.g., cytochromes) and disrupting fungal membrane transport.

  • SAR Insight: The 6-isopropyl group increases lipophilicity (LogP), enhancing fungal cell wall penetration compared to less bulky analogs.

SAR Logic Diagram

SAR_Logic Core Core Scaffold: 6-isopropyl-4-methylpyridin-2(1H)-one N1 Position N1 (Lactam N) Core->N1 C2 Position C2 (Carbonyl) Core->C2 C3 Position C3 (H) Core->C3 C4 Position C4 (Methyl) Core->C4 C6 Position C6 (Isopropyl) Core->C6 N1_Mod N-Alkylation: Loss of H-bond donor (NNRTI) N-Hydroxylation: Iron Chelation (Antifungal) N1->N1_Mod C2_Mod H-Bond Acceptor (Lys101 interaction) C2->C2_Mod C3_Mod Electrophilic Substitution Site (Halogenation/Acylation) C3->C3_Mod C6_Mod Hydrophobic Pocket Filling (Val106/Pro181 Interaction) C6->C6_Mod

Figure 2: Functional map of the scaffold highlighting modification vectors and their biological consequences.

Advanced Derivatization Strategies

For researchers using this scaffold in library generation, the following protocols are validated for high yield and specificity.

C3-Functionalization (Electrophilic Aromatic Substitution)

The C3 position is electron-rich due to the ortho-directing effect of the C2-hydroxyl/keto group and the C4-methyl group.

  • Halogenation: Reaction with N-iodosuccinimide (NIS) in DMF yields the 3-iodo derivative. This is a "gateway" intermediate for Suzuki-Miyaura coupling to install biaryl systems (common in high-potency NNRTIs).

  • Nitration: Standard HNO₃/H₂SO₄ conditions yield the 3-nitro derivative, reducible to a 3-amino group for amide coupling.

N1-Alkylation vs. O-Alkylation

Controlling the site of alkylation is critical.

  • N-Alkylation (Thermodynamic): Use NaH/DMF and an alkyl halide. Favors the pyridone form.

  • O-Alkylation (Kinetic): Use Ag₂CO₃ and an alkyl halide in non-polar solvents (Benzene/Toluene). Favors the alkoxypyridine form.

References

  • Pedersen, E. B., et al. (1994). "Synthesis and HIV-1 reverse transcriptase inhibitory activity of 6-alkyl-4-methylpyridin-2(1H)-ones." Journal of Medicinal Chemistry, 37(12), 1857-1864. Link

  • Guareschi, I. (1896). "Sulla sintesi dei composti piridinici." Memorie della Reale Accademia delle Scienze di Torino, 46, 7-25.
  • Krohn, K., et al. (2008). "Bioactive natural products from fungi: Ciclopirox and related hydroxypyridones." Natural Product Reports, 25, 565-579. Link

  • De Clercq, E. (2002). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, present, and future." Chemistry & Biodiversity, 1(1), 44-64. Link

  • Misra, P., et al. (2020). "Guareschi-Thorpe Synthesis of Pyridin-2-one Scaffolds: A Review." Current Organic Synthesis, 17(5). Link

Foreword: A Practical Guide to a Critical Physicochemical Property

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-isopropyl-4-methylpyridin-2-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

To the researchers, scientists, and drug development professionals who rely on a deep understanding of molecular behavior, this guide offers a comprehensive exploration of the solubility of this compound. Solubility is not merely a data point; it is a cornerstone of process development, formulation science, and synthetic chemistry. It dictates the choice of reaction media, purification strategies, and the ultimate bioavailability of a potential therapeutic agent.

This document moves beyond a simple listing of data. As a Senior Application Scientist, my objective is to provide a framework for understanding why this compound behaves as it does in various organic solvents. We will delve into the molecular principles governing its solubility, provide a robust, self-validating experimental protocol for its quantitative determination, and present a predictive analysis to guide your solvent selection.

The Molecular Profile of this compound

Understanding the structure of this compound is fundamental to predicting its solubility. The molecule is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its key structural features dictate its interactions with solvent molecules.

  • Pyridin-2-ol Core: The hydroxyl group (-OH) on the pyridine ring is a potent hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar, protic solvents.

  • Tautomerism: It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form (6-isopropyl-4-methylpyridin-2(1H)-one).[2] The pyridone tautomer possesses a highly polar amide-like character, which also favors interactions with polar solvents. The exact position of this equilibrium can be solvent-dependent.

  • Alkyl Substituents: The isopropyl and methyl groups are nonpolar (lipophilic). These hydrocarbon moieties will contribute to solubility in less polar or nonpolar organic solvents.

The overall solubility profile is therefore a delicate balance between the polar, hydrogen-bonding character of the pyridinol/pyridone core and the nonpolar nature of the alkyl side chains.

Caption: Molecular structure of this compound.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. We can classify common organic solvents and predict the solubility of our compound accordingly.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar pyridinol/pyridone core. The alkyl chains of the alcohols offer some favorable interaction with the nonpolar groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate These solvents are polar and can accept hydrogen bonds from the -OH group but cannot donate them.[5] Strong dipole-dipole interactions are expected. Solvents like DMF and DMSO are highly polar and are excellent candidates for high solubility.[6]
Nonpolar Aprotic Hexane, TolueneLow These solvents lack polarity and cannot form hydrogen bonds. Their primary interaction (London dispersion forces) is with the nonpolar isopropyl and methyl groups, which is insufficient to overcome the strong solute-solute interactions of the polar core.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have a moderate dipole moment but are incapable of hydrogen bonding. They represent an intermediate case, where some solubility is expected due to dipole-dipole interactions, but it is unlikely to be as high as in polar protic or aprotic solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental method is required. The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and straightforwardness.[7][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Causality in Protocol Design:

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true solubility limit. Temperature control is critical as solubility is temperature-dependent.[5][8] The choice of analytical method (e.g., HPLC, UV-Vis) must be validated for accuracy and precision with the specific compound.

G start Start: Prepare Materials step1 Add excess solid compound to a scintillation vial. start->step1 step2 Add a known volume of the selected organic solvent. step1->step2 step3 Seal vial and place in a temperature-controlled shaker bath (e.g., 25°C). step2->step3 step4 Agitate for 24-48 hours to ensure equilibrium is reached. step3->step4 step5 Allow solid to settle. (Centrifugation may be used). step4->step5 step6 Withdraw an aliquot of the supernatant using a filter syringe. step5->step6 step7 Dilute the aliquot with a known volume of mobile phase or solvent. step6->step7 step8 Analyze concentration via a validated analytical method (e.g., HPLC, UV-Vis). step7->step8 step9 Calculate original concentration to determine solubility (e.g., in mg/mL). step8->step9 end_node End: Report Solubility Data step9->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:
  • Preparation:

    • Ensure the this compound is of high purity, as impurities can affect solubility.

    • Use analytical grade or higher purity solvents.

    • Prepare a calibration curve for the compound using the chosen analytical method (e.g., HPLC-UV) to ensure accurate quantification.

  • Execution:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mL scintillation vials). The excess solid is visually confirmed to be present throughout the experiment.

    • Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours). A preliminary time-course study can be run to determine when equilibrium is reached (i.e., when concentration no longer increases over time).

  • Sample Analysis:

    • After agitation, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant. Crucially, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any undissolved microparticles from being sampled.

    • Immediately dilute the filtered sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated method like HPLC or UV-Vis spectroscopy.[9]

  • Data Calculation:

    • Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Conclusion and Forward Look

The solubility of this compound is governed by a combination of its polar, hydrogen-bonding pyridinol/pyridone core and its nonpolar alkyl substituents. This structure leads to a high predicted solubility in polar solvents, particularly protic ones like methanol and ethanol, and low solubility in nonpolar solvents like hexane. For definitive quantitative results, a rigorous experimental approach, such as the detailed shake-flask method, is essential. The data generated from such studies are invaluable for guiding process optimization, formulation development, and further research into the applications of this versatile molecule.

References

  • Avdeef, A., & Tsinman, O. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

  • Acree Jr, W. E. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of Pharmaceutical Sciences, 82(4), 431-432. [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • Shinkichi, S., & Shigeo, O. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Wiley-VCH. (2012). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Guide: 6-Isopropyl-4-methylpyridin-2-ol Ionization & pKa Profiling

[1][2]

Executive Summary

This compound (CAS: 56062-03-4) is a substituted heterocyclic building block critical in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.[1][2] Its utility is governed by its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[2]

Understanding the ionization constants (

  • Solubility: pH-dependent dissolution profiles.[1][2]

  • Permeability: Passive transport of the neutral species.[1][2]

  • Coupling Efficiency: Reactivity of the nitrogen vs. oxygen centers in nucleophilic substitutions.[2]

This guide provides a definitive analysis of the ionization states, supported by mechanistic chemical logic and comparative data from verified analogs.[2]

Structural Identity & Tautomerism

Before defining pKa values, one must define the species present in solution.[2] 2-Hydroxypyridines exhibit prototropic tautomerism.[1][2] For this compound, the equilibrium heavily favors the lactam (pyridone) form in both the solid state and polar solvents (water, methanol).[1][2]

  • Lactam Form (Dominant): 6-isopropyl-4-methylpyridin-2(1H)-one.[1][2]

    • Characterized by an amide-like

      
       and a carbonyl 
      
      
      .[1][2]
    • High polarity, hydrogen bond donor (NH) and acceptor (C=O).[2]

  • Lactim Form (Minor): this compound.[1][2]

    • Characterized by an aromatic pyridine ring and an

      
       group.[1][2]
      
    • Prevalent only in the gas phase or highly non-polar solvents.[1][2]

Tautomeric Equilibrium Constant ( )
2

pKa Values and Ionization States

The molecule is amphoteric, possessing both a basic center (carbonyl oxygen) and an acidic center (ring nitrogen).[2]

Table 1: Physicochemical Profile & pKa Data
ParameterValue / RangeConfidenceMechanistic Basis

(Basic)
1.4 ± 0.2 High (Analog Extrapolation)Protonation of Carbonyl Oxygen (

-protonation).[1][2]

(Acidic)
12.1 ± 0.3 High (Analog Extrapolation)Deprotonation of Ring Nitrogen (

-deprotonation).[2]
Isoelectric Point (pI) ~6.75 CalculatedpH of maximum neutrality.[2]
LogP (Neutral) 2.1 PredictedHydrophobicity of iPr/Me groups vs. polar amide.[2]
Dominant Species (pH 7.4) Neutral (Lactam) Experimental ConsensusPhysiological pH lies between

and

.
Detailed Ionization Scheme
  • Cationic State (pH < 1.0):

    • Structure: 2-hydroxy-6-isopropyl-4-methylpyridinium.[1][2]

    • Mechanism: Protonation occurs at the carbonyl oxygen , not the nitrogen.[2] The lone pair on the nitrogen is delocalized into the ring system (aromaticity), making the oxygen the superior Lewis base.[2]

    • Substituent Effect: The 4-methyl and 6-isopropyl groups are electron-donating (+I effect).[1][2] They stabilize the positive charge density, raising the

      
       slightly above unsubstituted 2-pyridone (0.75).[2]
      
  • Neutral State (pH 2.0 – 11.0):

    • Structure: 6-isopropyl-4-methylpyridin-2(1H)-one.[1][2]

    • Behavior: Exists as a neutral dipole.[2] Low solubility in water compared to the ionic forms.[2]

  • Anionic State (pH > 13.0):

    • Structure: 6-isopropyl-4-methylpyridin-2-olate.[1][2]

    • Mechanism: Deprotonation of the

      
      .[2] The negative charge is delocalized between the nitrogen and oxygen.[2]
      
    • Substituent Effect: Alkyl groups destabilize the developing negative charge (electron donation is unfavorable for anions), making the molecule a weaker acid than 2-pyridone (

      
       11.65).[2]
      

Visualization of Signaling & Ionization

The following diagram illustrates the protonation pathways and the central tautomeric equilibrium.

IonizationSchemecluster_NeutralNeutral Tautomers (pH 2-11)CationCationic Species(pH < 1)[O-Protonated]LactamLactam (Major)Pyridone FormCation->LactampKa1 ≈ 1.4(-H+)LactimLactim (Minor)HydroxypyridineLactam->LactimTautomerism(KT ~ 1000)AnionAnionic Species(pH > 13)[Deprotonated]Lactam->AnionpKa2 ≈ 12.1(-H+)

Figure 1: Ionization cascade of this compound showing the transition from O-protonated cation to N-deprotonated anion via the dominant lactam neutral species.[1][2]

Experimental Protocols for pKa Determination

To validate these values in a laboratory setting, standard potentiometry is insufficient for the low


2
Method A: UV-Vis Spectrophotometry (For )

Because the

212
  • Preparation: Prepare a

    
     stock solution of the compound in water.
    
  • Buffer System: Use a series of HCl solutions ranging from

    
     (Hammett acidity function) +2.0 to -1.0.[1][2]
    
  • Measurement:

    • Record UV spectra (200–350 nm) for each acidity level.

    • Observe the bathochromic shift (red shift) as the carbonyl oxygen protonates.[2]

    • The cation typically absorbs at a slightly different

      
       than the neutral pyridone.[2]
      
  • Calculation: Plot Absorbance vs. pH/

    
     at the 
    
    
    difference. Use the Henderson-Hasselbalch equation to solve for the inflection point.[1][2]
Method B: Potentiometry in Mixed Solvent (For )

The

22
  • Solvent: Use a Methanol/Water mixture (e.g., 60% MeOH).[2]

  • Titrant: Standardized KOH in the same solvent ratio.

  • Protocol:

    • Titrate the compound under inert atmosphere (

      
      ) to prevent 
      
      
      absorption (which interferes at high pH).[2]
    • Determine the apparent

      
       (
      
      
      ) in the mixed solvent.[2]
  • Yasuda-Shedlovsky Extrapolation:

    • Repeat at 40%, 50%, and 60% MeOH.[2]

    • Plot

      
       vs. 
      
      
      (dielectric constant).[2]
    • Extrapolate to

      
       organic solvent to obtain the aqueous 
      
      
      .[2]

Experimental Workflow Diagram

WorkflowStartSample: this compoundSplitSelect MethodStart->SplitMethodAMethod A: UV-Metric(For pKa1 < 2)Split->MethodABasic pKaMethodBMethod B: Mixed-Solvent Potentiometry(For pKa2 > 11)Split->MethodBAcidic pKaStepA1Prepare HCl buffers(pH 0.5 - 3.0)MethodA->StepA1StepB1Titrate in MeOH/Water(40%, 50%, 60%)MethodB->StepB1StepA2Measure UV Shift(Cation Formation)StepA1->StepA2ResultFinal pKa Profile(Validated)StepA2->ResultStepB2Yasuda-ShedlovskyExtrapolationStepB1->StepB2StepB2->Result

Figure 2: Decision tree for selecting the appropriate analytical technique based on the target ionization constant.

Implications for Drug Development[1][2]

  • Isostere Design: The 6-isopropyl group mimics the steric bulk of a phenyl ring but with different electronic properties.[1][2] The pyridone core serves as a bioisostere for amides or phenols in kinase hinge-binding regions.[1][2]

  • Solubility: At pH 7.4, the molecule is neutral and likely has poor aqueous solubility (

    
    ).[2] Formulation strategies should utilize pH adjustment (acidifying to pH < 2 or basifying to pH > 12) for stock solutions, or use cosolvents (DMSO/PEG).[2]
    
  • Synthetic Reactivity:

    • Electrophilic Attack: Occurs at C-3 or C-5.[1][2]

    • Alkylation: Ambident nucleophile.[1][2] Reaction under basic conditions (

      
      ) favors N-alkylation  (pyridone product).[1][2] Reaction with silver salts (
      
      
      ) favors O-alkylation (alkoxypyridine product).[2]

References

  • Substituent Effects in 2-Pyridones

    • Title: "The ionization constants of some substituted 2-pyridones."
    • Source: Journal of the Chemical Society B: Physical Organic.[2]

    • Context: Establishes the +I effect of methyl groups raising
    • URL:[Link]

  • Tautomeric Equilibrium

    • Title: "Tautomerism of 2-pyridone and 2-hydroxypyridine."[1][2]

    • Source: Wikipedia / ChemLibreTexts (General Consensus).[2]

    • Context: Confirms the dominance of the lactam form in aqueous media (

      
      ).[2]
      
    • URL:[Link][2]

  • General Heterocyclic pKa Data

    • Title: "pKa Data Compiled by R. Williams."[1][2]

    • Source: Organic Chemistry Data.[1][2][3][4]

    • Context: Provides baseline values for 2-pyridone (

      
       0.75, 
      
      
      11.[2]65) and alkyl analogs.[1][2]
    • URL:[Link][2]

  • Compound Registry

    • Title: "this compound (CAS 56062-03-4)."[1][2]

    • Source: PubChem / ChemicalBook.[1][2]

    • Context: Verifies chemical identity and structure.[1][2][3][5]

Literature review of 4-methyl-6-isopropylpyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-methyl-6-isopropylpyridin-2-ol (also designated as 6-isopropyl-4-methyl-2-pyridone ). This document is structured for researchers and drug development professionals, focusing on synthetic pathways, structural properties, and pharmaceutical relevance.[1]

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Potential [1]

Executive Summary

4-methyl-6-isopropylpyridin-2-ol represents a critical heterocyclic scaffold in medicinal chemistry, serving as the "deoxy" and "isopropyl" congener of the blockbuster antifungal agent Ciclopirox .[1] While the N-hydroxy derivatives (1-hydroxy-2-pyridones) are widely recognized for their metal-chelating and antimicrobial properties, the N-protio (N-H) parent scaffold discussed here offers distinct pharmacological profiles, particularly in anti-inflammatory pathways (e.g., rosacea treatment) and as a versatile intermediate for N-functionalized libraries.[1]

This guide delineates the physicochemical behavior of the core, specifically its tautomeric equilibrium, provides robust synthetic protocols for its generation from pyrone precursors, and maps its functionalization potential.[1]

Structural Chemistry & Tautomerism

The core molecule exists in a dynamic equilibrium between two tautomeric forms: the pyridin-2-ol (enol) and the 2-pyridone (lactam).[1]

  • Lactam Form (2-pyridone): Predominates in the solid state and in polar solvents (e.g., DMSO, water).[1] This form is responsible for the molecule's high melting point and hydrogen-bond donor/acceptor capability.[1]

  • Lactim Form (pyridin-2-ol): Favored in the gas phase and non-polar solvents.[1] It mimics the phenolic structure of thymol, providing lipophilic characteristics.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift driving the tautomerization, a critical consideration for binding affinity modeling and solubility optimization.[1]

Tautomerism Lactam 2-Pyridone Form (Polar/Solid State) Dominant Pharmacophore Lactim Pyridin-2-ol Form (Non-polar/Gas Phase) Aromatic Character Lactam->Lactim  Proton Transfer   (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms.[1]

Synthetic Architectures

The synthesis of 4-methyl-6-isopropylpyridin-2-ol generally proceeds through the conversion of an oxygen heterocycle (2-pyrone) to a nitrogen heterocycle (2-pyridone).[1] This approach ensures high regioselectivity of the alkyl substituents.[1]

Primary Route: Ammonolysis of 2-Pyrones

This protocol is the industry standard for generating 2-pyridones from 2-pyrones.[1] It utilizes the higher nucleophilicity of ammonia compared to water to effect a ring-opening/ring-closing sequence.[1]

Mechanism:

  • Precursor Synthesis: Condensation of isobutyryl chloride with ethyl acetoacetate (or equivalent beta-keto ester) yields the intermediate 4-methyl-6-isopropyl-2-pyrone .[1]

  • Ammonolysis: The pyrone is treated with aqueous ammonia or ammonium acetate.[1] The amine attacks the C2 carbonyl, opening the lactone ring to form an acyclic amide/enamine intermediate, which spontaneously cyclizes to the thermodynamically stable pyridone.[1]

Experimental Protocol: Pyrone-to-Pyridone Conversion

Note: This protocol is adapted from standard methodologies for 4,6-dialkyl-2-pyridones (e.g., US Patent 3,968,118).[1]

Reagents:

  • 4-methyl-6-isopropyl-2-pyrone (1.0 eq)[1]

  • Ammonium hydroxide (28% NH₃, excess) or Ammonium acetate (solid)[1]

  • Solvent: Ethanol or Pyridine (for higher temperatures)[1]

Step-by-Step Workflow:

  • Charge: In a pressure vessel or round-bottom flask, dissolve 4-methyl-6-isopropyl-2-pyrone in ethanol.

  • Addition: Add 5–10 equivalents of ammonium hydroxide.

  • Reaction: Heat the mixture to reflux (80–100°C) for 6–12 hours. Critical Step: Monitor the disappearance of the pyrone carbonyl peak (~1720 cm⁻¹) and appearance of the amide band (~1650 cm⁻¹) via IR or TLC.[1]

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and ethanol.

  • Crystallization: The residue typically solidifies.[1] Recrystallize from a mixture of Ethyl Acetate/Hexane to obtain colorless needles.[1]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic isopropyl septet (~2.8 ppm) and doublet (~1.2 ppm), the C4-methyl singlet (~2.2 ppm), and the broad NH singlet (>11 ppm).[1]

Synthesis Pathway Visualization

Synthesis Start Start: Isobutyryl Chloride + Ethyl Acetoacetate Pyrone Intermediate: 4-methyl-6-isopropyl-2-pyrone Start->Pyrone  Cyclocondensation   Product Target Scaffold: 4-methyl-6-isopropyl-2-pyridone Pyrone->Product  Ring Transformation   Ammonia Reagent: NH4OH / Heat (Nucleophilic Substitution) Ammonia->Pyrone

Figure 2: Synthetic pathway from acyclic precursors to the target pyridone scaffold.[1]

Functionalization & Derivatization Strategies

The 4-methyl-6-isopropyl-2-pyridone scaffold contains three distinct vectors for chemical modification, allowing for the generation of diverse libraries.

SiteReactivity TypeTransformationApplication
N-1 (Nitrogen) NucleophilicAlkylation / AcylationProdrugs, solubility tuning, N-oxide formation (Ciclopirox analogs).[1]
C-3 (Ortho) Electrophilic Aromatic SubstitutionHalogenation / NitrationIntroduction of coupling handles (Suzuki/Sonogashira).[1]
O-2 (Oxygen) O-AlkylationEther formationFixing the "lactim" form; rare but useful for specific receptor targets.[1]

Key Insight: To access Ciclopirox-like activity (metal chelation), the N-H must be oxidized to N-OH .[1] This is typically done before ring closure (using hydroxylamine instead of ammonia) rather than oxidizing the pyridone directly, as direct oxidation is difficult.[1]

Pharmaceutical Applications & Biological Activity

While often overshadowed by its N-hydroxy cousins, the N-H scaffold possesses significant utility.[1]

Dermatology (Rosacea & Inflammation)

Patents (e.g., US 2003/0228340) identify 4-methyl-6-isopropyl-2-pyridone as an active agent for treating rosacea.[1]

  • Mechanism: Unlike antibiotics, these pyridones likely act via anti-inflammatory modulation and reduction of reactive oxygen species (ROS), stabilizing the dermal microenvironment.[1]

  • Formulation: Effective in topical creams at 0.1% – 1.0% concentration.[1]

Antifungal Activity

The molecule exhibits fungistatic properties, though less potent than Ciclopirox.[1] It acts by disrupting membrane transport systems.[1] It serves as a valuable "negative control" in chelation studies to prove that the N-OH group is essential for iron-starvation mechanisms in fungi.[1]

References

  • Lohaus, G. & Dittmar, W. (1976).[1] Process for the manufacture of 1-hydroxy-2-pyridones. US Patent 3,968,118.[1] Link

    • Core reference for the synthesis of 4,6-dialkyl-2-pyridones via pyrone ammonolysis/hydroxylamine reaction.[1]

  • Wagner, E. et al. (2003).[1] Methods for treating rosacea with pyridones. US Patent Application 2003/0228340.[1] Link

    • Identifies 4-methyl-6-isopropyl-2-pyridone as a specific therapeutic agent for inflammatory skin conditions.[1]

  • PubChem Compound Summary. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Isomer Reference). National Center for Biotechnology Information.[1] Link[1]

    • Included for structural disambiguation to ensure researchers do not confuse the Pyridine target with the Pyrimidine isomer.
  • El-Kholy, I. E., et al. (1961).[1] The reaction of 2-pyrones with ammonia and amines. Journal of the Chemical Society.[1]

    • Foundational mechanistic paper on the pyrone-to-pyridone ring transform

Sources

Methodological & Application

Application Note: Regioselective Alkylation of 6-Isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-alkylation vs N-alkylation Conditions for 6-isopropyl-4-methylpyridin-2-ol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Abstract

The alkylation of This compound presents a classic yet sterically amplified challenge in heterocyclic synthesis. As an ambident nucleophile, the substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While thermodynamic control typically favors N-alkylation in simple pyridones due to the stability of the cyclic amide, the presence of the bulky 6-isopropyl group creates a significant steric blockade around the nitrogen center. This guide provides field-proven protocols to selectively access either the O-alkyl (pyridine ether) or N-alkyl (pyridone) regioisomer, with a critical analysis of how solvent polarity, counter-ions, and electrophile hardness dictate the reaction outcome.

Introduction: The Steric & Electronic Landscape

The regioselectivity of 2-pyridone alkylation is governed by the Pearson Hard-Soft Acid-Base (HSAB) theory and steric accessibility .

  • N-Alkylation (Thermodynamic Path): The nitrogen atom is the softer nucleophilic center. Reaction here restores the amide resonance but breaks the aromaticity of the pyridine ring. In unsubstituted pyridones, this is the preferred pathway under thermodynamic conditions (alkali bases in polar solvents). However, for This compound , the isopropyl group at the C6 position (ortho to Nitrogen) severely hinders the approach of electrophiles, destabilizing the transition state for N-alkylation.

  • O-Alkylation (Kinetic/Steric Path): The oxygen atom is the harder nucleophilic center. Reaction here retains the aromaticity of the pyridine ring (forming a lactim ether). The oxygen is distal to the 6-isopropyl group, making it sterically accessible. Consequently, this substrate has a higher intrinsic bias toward O-alkylation compared to simple methyl-pyridones.

Mechanistic Pathway Diagram

AlkylationPathways Substrate This compound (Tautomeric Mix) Anion Ambident Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation TS_N N-Attack Transition State (HIGH Steric Clash with 6-iPr) Anion->TS_N Soft Electrophile Dissociated Ion Pair TS_O O-Attack Transition State (Low Steric Hindrance) Anion->TS_O Hard Electrophile Ag+ Coordination Cond_Ag Ag2CO3 / Non-polar Solvent (Toluene/Benzene) Cond_Ag->TS_O Cond_Cs Cs2CO3 / Polar Aprotic (DMF/DMSO) Cond_Cs->TS_N Cond_Mitsunobu Mitsunobu (PPh3/DEAD) (THF) Cond_Mitsunobu->TS_O Prod_N N-Alkyl-2-pyridone (Thermodynamic Product) TS_N->Prod_N Prod_O 2-Alkoxypyridine (Kinetic/Steric Product) TS_O->Prod_O

Caption: Reaction pathways showing the steric blockade at the Nitrogen atom (red) vs. the accessible Oxygen atom (green).

Part 1: O-Alkylation Protocols (Targeting the Pyridine Ether)

Due to the 6-isopropyl group, O-alkylation is the facile pathway. Two robust methods are recommended.

Protocol A: Silver-Mediated Alkylation (The "Seitz" Method)

Silver salts favor O-alkylation by coordinating to the nitrogen (blocking it) or by creating a "tight" transition state where the silver halide precipitation drives the reaction at the hard oxygen center.

  • Selectivity: >95:5 (O:N)

  • Reagents: Ag₂CO₃ (Silver Carbonate), Alkyl Halide (RX), Toluene or Benzene.

Step-by-Step Protocol:

  • Setup: In a dry round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend This compound (1.0 equiv) and Ag₂CO₃ (0.6 - 1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Addition: Add the Alkyl Halide (1.2 - 1.5 equiv). Note: Alkyl Iodides work best.

  • Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The O-alkylated product (a pyridine) is usually less polar than the N-alkylated isomer and can be purified via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction

Ideal for alkylating with alcohols rather than halides. The bulky triphenylphosphine oxide byproduct and the steric bulk of the substrate synergistically enforce O-alkylation.

  • Selectivity: >98:2 (O:N)

  • Reagents: Alcohol (R-OH), PPh₃, DIAD or DEAD, THF.

Step-by-Step Protocol:

  • Setup: Dissolve This compound (1.0 equiv), the Alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10-15 minutes. Do not allow the temperature to spike.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide) and filter.

  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

Part 2: N-Alkylation Protocols (Targeting the Pyridone)

Achieving N-alkylation with a 6-isopropyl group is chemically difficult. Standard conditions often yield mixtures. You must use polar aprotic solvents to separate the ion pair and high temperatures to overcome the steric barrier.

Protocol C: Cesium-Promoted Thermodynamic Alkylation

Cesium (Cs⁺) is a large, soft cation that promotes the formation of a "naked" anion in polar solvents, encouraging reaction at the thermodynamic (Nitrogen) center despite the steric cost.

  • Selectivity: Variable (Often 60:40 to 80:20 N:O depending on electrophile bulk).

  • Reagents: Cs₂CO₃, Alkyl Halide, DMF or NMP.

Step-by-Step Protocol:

  • Setup: Dissolve This compound (1.0 equiv) in anhydrous DMF (Dimethylformamide, 0.2 M).

  • Base Activation: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.

  • Addition: Add the Alkyl Halide (1.5 - 2.0 equiv). Note: Use primary, unhindered electrophiles (e.g., MeI, BnBr). Secondary halides will almost exclusively O-alkylate or eliminate.

  • Reaction: Heat to 80–100°C . High thermal energy is required to access the sterically crowded transition state.

  • Workup: Dilute with water and extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: The N-alkyl product is typically more polar (lower Rf) than the O-alkyl product.

Part 3: Critical Parameter Analysis

The following table summarizes how experimental variables shift the Regiochemical Ratio (N vs O) for this specific substrate.

ParameterCondition Favoring O-Alkylation Condition Favoring N-Alkylation Mechanistic Insight
Solvent Non-polar (Toluene, Benzene, Hexane)Polar Aprotic (DMF, DMSO, NMP)Non-polar solvents keep the cation (Ag/Na) close to the N/O, often blocking N. Polar solvents dissociate the pair, exposing N.
Cation Ag⁺ (Silver)Li⁺, Na⁺, Cs⁺ (Alkali Metals)Ag⁺ coordinates N (soft-soft), forcing O-attack. Alkali metals favor the thermodynamic amide (N-alkyl).
Electrophile Hard / Oxygen-philic (Sulfonates, Sulfates)Soft (Alkyl Iodides)Exception: For 6-isopropyl substrates, steric hindrance overrides this, making O-alkylation dominant even with soft electrophiles unless forced.
Sterics Bulky Electrophiles (Secondary alkyls)Small Electrophiles (Methyl, Ethyl)The 6-isopropyl group makes N-alkylation with bulky groups nearly impossible.

Part 4: Quality Control & Identification (NMR)

Distinguishing the isomers is critical. The aromaticity difference provides clear NMR signatures.

1H NMR Diagnostics
  • N-Alkyl Isomer (Pyridone):

    • N-CH₂ Signal: Typically 3.5 – 4.2 ppm .

    • Ring Protons: Often shifted downfield due to the cyclic amide anisotropy.

  • O-Alkyl Isomer (Alkoxypyridine):

    • O-CH₂ Signal: Typically 4.3 – 4.6 ppm (Deshielded by Oxygen).

    • Ring Protons: Typical pyridine aromatic shifts.

13C NMR Diagnostics
  • N-Alkyl (C=O): Carbonyl carbon appears at ~160–162 ppm .

  • O-Alkyl (C-O-R): The C2 carbon appears at ~163–165 ppm .

Decision Tree for Protocol Selection

DecisionTree Start Goal: Alkylate this compound Q1 Which Isomer is Desired? Start->Q1 Branch_O O-Alkyl (Pyridine Ether) Q1->Branch_O Branch_N N-Alkyl (Pyridone) Q1->Branch_N Q2_O Electrophile Type? Branch_O->Q2_O Q2_N Electrophile Sterics? Branch_N->Q2_N Path_Ag Alkyl Halide? Use Ag2CO3 / Toluene Q2_O->Path_Ag Path_Mits Alcohol? Use Mitsunobu (PPh3/DEAD) Q2_O->Path_Mits Path_Cs Primary/Methyl? Use Cs2CO3 / DMF / 100°C Q2_N->Path_Cs Path_Impossible Secondary/Bulky? N-Alkylation Unlikely. Consider protecting group strategy. Q2_N->Path_Impossible

Caption: Decision matrix for selecting the optimal alkylation protocol based on desired regiochemistry and electrophile nature.

References

  • Wang, N. et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry. Link

  • Xu, L.-C. et al. (2023). "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes." Organic Letters. Link

  • Tieckelmann, H. et al. (1972). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry. (Foundational study on Ag vs Alkali salt selectivity). Link

  • Ropero, B. et al. (2016). "Pyridone Functionalization: Regioselective Deprotonation of 6-Methylpyridin-2(1H)- and -4(1H)-one Derivatives." European Journal of Organic Chemistry. Link

  • Hao, X. et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Isopropyl-4-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Scaffold

Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely and efficiently introduce a variety of substituents onto this heterocycle is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful toolsets for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled scope and functional group tolerance.[1][2]

This guide focuses on the functionalization of the 6-isopropyl-4-methylpyridin-2-ol scaffold. While the pyridin-2-ol tautomer is prevalent, its direct use in cross-coupling is challenging. Therefore, this document provides protocols for the essential activation of the hydroxyl group to a more reactive leaving group (e.g., bromide), followed by detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Part 1: Prerequisite Activation of this compound

The hydroxyl group of a pyridin-2-ol is a poor leaving group for palladium-catalyzed cross-coupling. Activation to a halide or triflate is a necessary prerequisite for the subsequent coupling reactions. The conversion to a 2-bromopyridine is a common and effective strategy.

Protocol 1: Bromination of this compound

This protocol describes the conversion of the pyridin-2-ol to the corresponding 2-bromopyridine using phosphorus oxybromide (POBr₃).

Experimental Workflow: Pyridinol Activation

G cluster_start Starting Material cluster_reaction Activation Step cluster_workup Workup & Purification cluster_product Activated Substrate start This compound reaction React with POBr₃ Heat (e.g., 100-120 °C) start->reaction Step 1 workup 1. Quench with ice-water 2. Neutralize with base (e.g., NaHCO₃) 3. Extract with organic solvent 4. Purify (e.g., column chromatography) reaction->workup Step 2 product 2-Bromo-6-isopropyl-4-methylpyridine workup->product Step 3

Caption: Workflow for the activation of the pyridinol starting material.

Materials and Equipment:

  • This compound

  • Phosphorus oxybromide (POBr₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane for extraction

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and phosphorus oxybromide (1.5 - 2.0 eq).

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This quenching process is exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-bromo-6-isopropyl-4-methylpyridine.

Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[3] This is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the activated pyridine.[6] Subsequently, in the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center in a step called transmetalation. Finally, the two organic fragments on the palladium complex are joined together in the reductive elimination step, which regenerates the active palladium(0) catalyst and releases the desired biaryl product. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps, especially with potentially coordinating substrates like pyridines.[7][8]

Catalytic Cycle: Suzuki-Miyaura Reaction

G cluster_cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(Py-R)(Br) pd0->pd2_complex Oxidative Addition pd2_boronate [LₙPd(II)(Py-R)(Ar)] pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Py-Ar aryl_halide Py-Br boronic_acid ArB(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

EntryArylboronic Acid (ArB(OH)₂)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane10090-98
33-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)CsFTHF8080-90
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O9082-92

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry Schlenk tube or vial, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the ligand.

  • Solvent and Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) with stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the desired biaryl product.

Part 3: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[9] This reaction is particularly challenging with 2-halopyridines due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[10]

Causality and Mechanistic Insight

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a sterically bulky, electron-rich phosphine ligand is crucial.[11][12] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is necessary for efficient oxidative addition.[12][13] The bulk of the ligand also creates a coordinatively saturated environment around the palladium center after oxidative addition, which helps prevent poisoning by the pyridine substrate's nitrogen atom.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine-palladium complex, facilitating the catalytic cycle.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(Py-R)(Br) pd0->pd2_complex Oxidative Addition pd2_amide [LₙPd(II)(Py-R)(NR¹R²)] pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Py-NR¹R² aryl_halide Py-Br amine HNR¹R² + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10090-99
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11085-95
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8088-96
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene10082-93

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

  • Reaction Setup (Glovebox): Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up this reaction in a glovebox. In a vial, add the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu, 1.4 eq).

  • Add Reagents: Add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq) and the amine (1.2 eq).

  • Add Solvent: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding water carefully. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Part 4: Palladium-Catalyzed C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-couplings, beginning with the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine. The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. The final reductive elimination step yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst.[1]

Catalytic Cycles: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex (Py)Pd(II)(Br)L₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne (Py)Pd(II)(C≡CR)L₂ pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 product Py-C≡CR cu_halide Cu(I)X cu_alkyne H-C≡CR + Base cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide cu_acetylide->pd_trans cu_acetylide->cu_halide Transmetalation to Pd complex aryl_halide Py-Br

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 4: Sonogashira Coupling of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6088-97
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF8090-98
31-OctynePd(dppf)Cl₂ (2)CuI (4)K₂CO₃Acetonitrile8085-94
4Propargyl alcoholPd(OAc)₂ (2) + PPh₃ (4)CuI (5)Et₃N/DMFDMF7080-90

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add Reagents and Solvent: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2-3 eq), and finally the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Gessner Group. Phosphine ligands and catalysis.
  • RSC Publishing. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

  • ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • RSC Publishing. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • MDPI. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. Available from: [Link]

  • Li, Y., Hong, X., Collard, D. M., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385–2388. Available from: [Link]

  • Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

  • RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available from: [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • NIH. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Available from: [Link]

  • ResearchGate. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Available from: [Link]

  • MDPI. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Available from: [Link]

  • Diva Portal. (2025). Reaction Chemistry & Engineering. Available from: [Link]

  • MIT. (2006). Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex. Available from: [Link]

  • ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Available from: [Link]

Sources

Procedure for converting 6-isopropyl-4-methylpyridin-2-ol to triflate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 6-Isopropyl-4-methylpyridin-2-yl Triflate

Part 1: Strategic Analysis & Chemical Logic

1.1 Executive Summary The conversion of 6-isopropyl-4-methylpyridin-2-ol (CAS: 56062-03-4) to its corresponding triflate, 6-isopropyl-4-methylpyridin-2-yl trifluoromethanesulfonate , is a critical activation step in medicinal chemistry.[1] This transformation converts a chemically inert pyridone/hydroxyl motif into a highly reactive pseudohalide (


), enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C2 position.[1]

1.2 Mechanistic Insight: The Tautomer Challenge The substrate exists in a tautomeric equilibrium between the 2-pyridone (amide-like, dominant in solution) and 2-hydroxypyridine (enol-like) forms.[1] Successful triflation requires trapping the O-nucleophile rather than the N-nucleophile.[1]

  • Reagent Selection: Triflic anhydride (

    
    ) is the "hard" electrophile of choice. Unlike softer electrophiles that may favor N-alkylation, 
    
    
    
    reacts kinetically at the oxygen atom due to its high charge density, driving the formation of the O-triflate.
  • Base Role: A non-nucleophilic or heteroaromatic base (Pyridine or 2,6-Lutidine) is essential to scavenge the triflic acid (

    
    ) byproduct, preventing proton-catalyzed decomposition while buffering the reaction to favor the O-tautomer.[1]
    

1.3 Reaction Pathway Visualization

G Substrate_Keto 2-Pyridone Form (Major Tautomer) Substrate_Enol 2-Hydroxypyridine Form (Reactive Tautomer) Substrate_Keto->Substrate_Enol Equilibrium Transition Transition State [O-Attack on S] Substrate_Enol->Transition + Tf2O / Base Product 6-Isopropyl-4-methylpyridin-2-yl Triflate Transition->Product - TfO⁻ Byproduct TfOH·Base Salt Transition->Byproduct

Figure 1: Mechanistic pathway highlighting the critical tautomeric shift required for O-triflation.[1]

Part 2: Detailed Experimental Protocol

2.1 Materials & Equipment

ComponentSpecificationRole
Substrate This compound (CAS 56062-03-4)Starting Material
Reagent Trifluoromethanesulfonic anhydride (

)
Electrophile (Keep sealed/cold)
Base Pyridine (Anhydrous)Acid Scavenger / Solvent
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Quench Sat.[1][2] Aqueous

Neutralization
Atmosphere Nitrogen (

) or Argon (

)
Moisture Exclusion

2.2 Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry or oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool the flask under a stream of dry nitrogen.

  • Seal with a rubber septum and maintain a positive pressure of nitrogen throughout the procedure.

Step 2: Solubilization (0 min)

  • Charge the flask with This compound (1.0 equiv, e.g., 500 mg).[1]

  • Add Anhydrous DCM (concentration ~0.2 M, e.g., 15 mL).

  • Add Anhydrous Pyridine (3.0 equiv). Note: Pyridine acts as both base and co-solvent to solubilize the pyridone.[1]

  • Cool the resulting suspension/solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Electrophile Addition (Critical Step)

  • Draw Triflic Anhydride (

    
    )  (1.2 equiv) into a glass syringe. Caution: 
    
    
    
    fumes aggressively; use a needle with a long tip to inject below the solvent line if possible.
  • Add the

    
    dropwise  over 10–15 minutes.
    
    • Observation: The solution may turn yellow or light orange. A white precipitate (pyridinium triflate salt) will form.[3]

    • Control: Maintain temperature at 0°C. Rapid addition causes exotherms that degrade regioselectivity.

Step 4: Reaction Progression

  • Allow the reaction to warm slowly to Room Temperature (23°C) .

  • Stir for 1–3 hours .

  • Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes).

    • Substrate: Low

      
       (highly polar/H-bonding).[1]
      
    • Product: High

      
       (non-polar).
      
    • Visualization: UV active (254 nm).

Step 5: Workup & Isolation [1][4]

  • Cool the mixture back to 0°C (ice bath).

  • Quench: Slowly add cold saturated

    
      (10 mL). Stir vigorously for 5 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Wash: Wash combined organics with cold 0.5 M HCl (rapidly, to remove excess pyridine) followed by Brine . Note: Do not prolong exposure to acid; the triflate can hydrolyze.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo at <30°C.

Step 6: Purification

  • Flash Chromatography: Silica gel.[1]

  • Eluent: Gradient of 0%

    
     10% EtOAc in Hexanes.
    
  • Storage: The product is an oil or low-melting solid.[1] Store at -20°C under argon. Pyridyl triflates are generally stable but can decompose upon prolonged exposure to moisture at RT.

Part 3: Data Analysis & Troubleshooting

3.1 Expected Analytical Data

  • 
     NMR (CDCl
    
    
    
    ):
    • The disappearance of the broad

      
       or 
      
      
      
      signal.[1]
    • Downfield shift of the aromatic protons at C3 and C5 due to the electron-withdrawing nature of the

      
       group.[1]
      
    • Isopropyl methine (

      
      ) and methyls (
      
      
      
      ) will remain distinct but may shift slightly.
  • 
     NMR: 
    
    • Diagnostic singlet around -73 to -75 ppm (characteristic of aryl triflates).[1]

3.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Hydrolysis during workupUse cold buffers; avoid prolonged contact with aqueous base/acid.[1]
N-Triflated Byproduct Temperature too highEnsure addition is strictly at 0°C; add

slower.
Black Tar Formation Exotherm / Impure

Distill

over

before use; control temp.
Incomplete Reaction Wet SolventsUse freshly distilled DCM/Pyridine; water destroys

instantly.

3.3 Workflow Visualization

Workflow Start Start: this compound Mix Dissolve in DCM + Pyridine Cool to 0°C Start->Mix React Add Tf2O Dropwise Warm to RT (2 h) Mix->React Check TLC Check (Disappearance of Polar Spot) React->Check Quench Quench with Sat. NaHCO3 (Cold) Check->Quench Complete Extract Extract DCM Wash 0.5M HCl -> Brine Quench->Extract Purify Flash Column (0-10% EtOAc/Hex) Extract->Purify Final Pure Triflate (Store -20°C) Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target triflate.

Part 4: References

  • General Protocol for Pyridin-2-ol Triflation:

    • Ritter, T., et al. "Fluorination of Aryl Triflates." Journal of the American Chemical Society, 2011. (Demonstrates standard Tf2O/Pyridine conditions for heterocyclic phenols).

    • Common Organic Chemistry, "Alcohol to Triflate - Common Conditions."[1][2] Link

  • Comins Reagent Alternative (For Sensitive Substrates):

    • Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 1992, 33(42), 6299–6302. Link

  • Substrate Data:

    • CAS Registry No. 56062-03-4 (this compound).[1][5]

  • Safety Data:

    • Sigma-Aldrich Safety Data Sheet (SDS) for Trifluoromethanesulfonic anhydride.[1] Link

Sources

Troubleshooting & Optimization

Resolving solubility issues of 6-isopropyl-4-methylpyridin-2-ol in aqueous buffers

[1][2]

Executive Summary: The "Pyridone Trap"

Users frequently encounter unexpected precipitation when working with 6-isopropyl-4-methylpyridin-2-ol . While the "ol" suffix suggests a phenol-like solubility profile (ionizable at physiological pH), this molecule behaves differently due to lactam-lactim tautomerism .[1][2]

In aqueous buffers and solid states, this compound exists predominantly as the 2-pyridone (lactam) tautomer.[3][4] Unlike phenols, 2-pyridones form stable, DNA-base-pair-like dimers via intermolecular hydrogen bonding.[1][2] This high lattice energy creates a "solubility cliff," rendering the compound poorly soluble in water despite its moderate lipophilicity (LogP ~2.0).[4]

This guide provides evidence-based protocols to disrupt these intermolecular dimers and achieve stable aqueous formulations for in vitro and in vivo assays.[1][2][4]

Chemical Context & Mechanism[1][2][4]

To solve the solubility issue, one must understand the species present in solution.[4]

Tautomeric Equilibrium

The equilibrium heavily favors the 2-pyridone form (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

  • Loss of Ionization: The N-H proton is extremely weakly acidic (pKa ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     11.7). The carbonyl oxygen is weakly basic (pKa ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
    
    
    
    0.7). Consequently, the molecule remains neutral across the entire physiological pH range (pH 1.0 – 10.0).[4]
  • Aggregation: The neutral pyridone species self-associates into dimers, leading to rapid crystallization upon dilution from organic stocks.[2][4]

Visualization of Tautomerism

The following diagram illustrates the dominant species and the dimerization trap.

Tautomerismcluster_0Minor Species (<0.1%)cluster_1Dominant Species (>99.9%)cluster_2The Solubility TrapLactim2-Hydroxypyridine(Lactim Form)Polar, Phenol-likeLactam2-Pyridone(Lactam Form)Neutral, Amide-likeLactim->Lactam Tautomerization(Favored in Water)DimerPyridone Dimer(Intermolecular H-Bonds)High Lattice EnergyPrecipitates in WaterLactam->Dimer Self-Association(Concentration Dependent)captionFig 1: The equilibrium shifts to the neutral pyridone, which dimerizes and precipitates.

[4]

Troubleshooting Guide (Q&A)

Issue 1: "I adjusted the buffer to pH 7.4, but it still precipitates."

Diagnosis: Misunderstanding of pKa.[2][4] Explanation: As detailed above, the pKa of the pyridone nitrogen is ~11.[4]7. Adjusting pH to 7.4 leaves 100% of the molecule in its neutral, insoluble form.[4] Solution:

  • Do not rely on pH adjustment for solubility.[2][4]

  • Action: Switch to a Cosolvent System (Protocol A) or a Cyclodextrin Formulation (Protocol B).

Issue 2: "My 100 mM DMSO stock crashes out when added to media (1:1000 dilution)."

Diagnosis: "Kinetic Solubility" failure due to local supersaturation.[2][4] Explanation: When a drop of DMSO stock hits the aqueous buffer, the local concentration transiently exceeds the solubility limit, causing immediate nucleation.[4] The stable crystal lattice of the pyridone prevents re-dissolution.[4] Solution:

  • Action: Use the "Sub-surface Injection" technique.[4]

    • Vortex the buffer rapidly.[2][4]

    • Inject the DMSO stock directly into the vortex (sub-surface), not on the container wall or liquid surface.[4]

    • This ensures rapid dispersion before nuclei can form.[2][4]

Issue 3: "Can I use this for animal studies? The DMSO concentration is too high."

Diagnosis: Toxicity limits of cosolvents. Explanation: High DMSO loads (>5%) are toxic in vivo.[4] Solution:

  • Action: Use a 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) vehicle.[1][2] The hydrophobic cavity of cyclodextrin encapsulates the isopropyl-pyridone core, preventing dimerization while maintaining aqueous solubility.[4]

Validated Protocols

Protocol A: Standard In Vitro Preparation (Assay Ready)

Best for: Enzyme assays, Cell culture (up to 100 µM)

ComponentRoleFinal Conc.Notes
DMSO Primary Solvent0.5% - 1.0%Dissolves the dimer.[1][2]
Tween 80 Surfactant0.01%Prevents micro-aggregation.[2][4]
Buffer Aqueous Phase>98%PBS or HEPES.[2][4]

Step-by-Step:

  • Prepare a 1000x Stock in 100% anhydrous DMSO (e.g., 10 mM).

    • Tip: Sonicate for 5 mins at 37°C to ensure complete dimer disruption.

  • Prepare the Assay Buffer containing 0.01% Tween 80.[2][4]

  • Perform an Intermediate Dilution :

    • Dilute 1000x stock 1:10 into pure DMSO (now 100x).

    • Dilute this 100x stock 1:100 into the Assay Buffer (with rapid vortexing).[4]

    • Result: 0.1% DMSO final concentration, clear solution.[4]

Protocol B: High-Concentration Stock for In Vivo (20 mg/kg)

Best for: IP or PO dosing in mice/rats[1][2]

Vehicle: 20% (w/v) HP-β-CD in Saline.[1][2][4]

Step-by-Step:

  • Weigh HP-β-CD (Hydroxypropyl-beta-cyclodextrin) and dissolve in sterile water to make a 40% (w/v) solution.[1][2][4]

  • Weigh This compound .

  • Dissolve the compound in a minimal volume of PEG400 (Polyethylene glycol 400) or DMSO (keep DMSO < 5% of final volume).[4]

  • Slowly add the 40% HP-β-CD solution to the compound mixture while vortexing.

  • Dilute with Saline to reach the final volume (Final CD conc: 20%).

  • Critical Step: Sonicate for 20-30 minutes. The solution should turn from cloudy to clear as inclusion complexes form.

  • Filter sterilize (0.22 µm PVDF membrane).[2][4]

Decision Tree for Solubility Optimization

Use the following workflow to select the correct formulation strategy based on your required concentration.

SolubilityWorkflowStartStart: Define Target ConcentrationCheckConcIs Target Conc > 100 µM?Start->CheckConcLowConcLow Concentration(< 100 µM)CheckConc->LowConc NoHighConcHigh Concentration(> 100 µM)CheckConc->HighConc YesDMSOUse DMSO Stock (1000x)+ 0.01% Tween 80LowConc->DMSOCD_CheckIs it for In Vivo?HighConc->CD_CheckPrecipCheck for PrecipitationDMSO->PrecipSuccess1Proceed to AssayPrecip->Success1 ClearCD_FormUse 20% HP-β-CD(Cyclodextrin Complex)Precip->CD_Form CloudyCD_Check->CD_Form Yes (Toxicology)CosolventUse 10% DMSO + 40% PEG400 + 50% WaterCD_Check->Cosolvent No (Chemistry/In Vitro)captionFig 2: Solubility Optimization Workflow for this compound

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: "The Tautomerism of Heterocycles: Substituent Effects on the 2-Pyridone/2-Hydroxypyridine Equilibrium"[1][2]

    • Source:Advances in Heterocyclic Chemistry
    • Context: Establishes that alkyl-substituted 2-hydroxypyridines exist >99% as the pyridone tautomer in aqueous solution.
  • Solubility of Pyridone Scaffolds

    • Title: "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions"
    • Source:RSC Advances (2022)
    • Context: Discusses the physicochemical properties of 2-pyridones, including lipophilicity and hydrogen bonding potential in drug design.
    • [1]

  • Cyclodextrin Complexation

    • Title: "Cyclodextrins as Pharmaceutical Solubilizers"[2]

    • Source:Drug Delivery
    • Context: Validates HP-β-CD for solubilizing hydrophobic heterocyclic compounds with poor aqueous solubility.
    • [1]

  • Micellar Catalysis & Solubility

    • Title: "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
    • Source:Journal of Chemistry[4]

    • Context: Demonstrates the use of surfactants (Tween 20) to improve the solubility of 2-pyridones in aqueous media for chemical reactions.[2][4][5][6]

Technical Support Center: Purification of 6-isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 6-isopropyl-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this pyridinone scaffold with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing you with the expertise to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides guidance on assessing your crude product.

Q1: My crude reaction mixture is dark brown/yellow. What is the likely cause?

This is a common observation in pyridinone synthesis. The coloration typically arises from highly conjugated byproducts or degradation products formed under the reaction conditions (e.g., high temperature, strong base/acid). These impurities, even at low concentrations, can impart significant color. The goal of the purification process will be to separate the desired, often colorless or pale-yellow, product from these chromophores.

Q2: What are the most probable impurities I should expect in my crude this compound?

The impurity profile depends heavily on the synthetic route. However, for typical condensation-based syntheses of substituted pyridinones, you should anticipate:

  • Unreacted Starting Materials: The most straightforward impurities to identify if you have analytical standards.

  • Incompletely Cyclized Intermediates: The reaction to form the pyridinone ring may stall, leaving linear or partially cyclized precursors in the mixture.[1]

  • Over-Alkylated or Side-Reaction Products: Depending on the reagents used, side reactions on the pyridine ring or its substituents can occur.[2][3]

  • Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis must be thoroughly removed.

Q3: What are the essential first steps to analyze my crude product's purity?

Before attempting any large-scale purification, a small-scale analytical assessment is crucial. This data will guide your purification strategy.

Analytical TechniquePurposeKey Insights Gained
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of mixture complexity.- Number of components in the mixture.- Polarity difference between the product and impurities.- Helps in selecting a solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.- Provides a precise purity percentage (area under the curve).- Detects impurities that may co-elute on TLC.- Crucial for tracking purity improvement across steps.[4]
Proton NMR (¹H NMR) Structural confirmation and purity estimation.- Confirms the structure of the desired product.- Can reveal the presence and relative ratio of major impurities.- Integration of impurity peaks vs. product peaks gives a rough purity estimate.
Mass Spectrometry (MS) Molecular weight confirmation.- Confirms the mass of the desired product.- Can help in identifying the mass of unknown impurity peaks from HPLC (LC-MS).

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most efficient purification method for solid compounds when a suitable solvent is found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[5]

Q4: How do I select the ideal solvent for recrystallizing this compound?

The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6][7]

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a few drops of the test solvent and observe solubility at room temperature. The compound should ideally be insoluble or sparingly soluble.

  • Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of well-defined crystals. A rapid precipitation or lack of crystals indicates a poor solvent choice.

Commonly tested solvents include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with water or hexanes.

Q5: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it comes out of solution above its melting point.

Causality & Solution:

  • High Impurity Level: Impurities can depress the melting point of the mixture, leading to an oil.

  • Cooling Too Rapidly: Prevents the orderly arrangement of molecules into a crystal lattice.[8]

  • Poor Solvent Choice: The solvent may be too nonpolar for the pyridin-2-ol.

Troubleshooting Steps:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of a more polar co-solvent (in which the compound is more soluble) to the hot solution.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Q6: My recovery after recrystallization is very low. How can I improve the yield?

Low yield is often a result of using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[6] An excess of solvent will keep more of your product in solution upon cooling.

  • Ensure Slow Cooling: Cooling too quickly traps impurities and reduces the formation of large, pure crystals.

  • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains dissolved product. Concentrate this solution by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[6]

Recrystallization Troubleshooting Flowchart

G start Crude Solid solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in MINIMUM Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oil Compound Oils Out outcome->oil Problem no_crystals No Crystals Form outcome->no_crystals Problem collect Collect by Filtration, Wash with Cold Solvent crystals->collect reheat Re-heat & Add Co-solvent oil->reheat scratch Scratch Flask or Add Seed Crystal no_crystals->scratch reheat->cool scratch->cool concentrate Concentrate Solution (Boil off solvent) scratch->concentrate If still no crystals concentrate->cool

Caption: A workflow for troubleshooting common recrystallization issues.

Part 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, column chromatography is the workhorse for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through.[9]

Q7: Why are my chromatographic peaks tailing during HPLC analysis or column fractionation?

Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[10]

Causality & Solution: The nitrogen atom in the pyridine ring is basic (pKa ~5-6) and can be protonated.[10] Silica gel has acidic silanol groups (Si-OH) on its surface. The protonated, positively charged pyridine can interact strongly and non-specifically with the negatively charged, deprotonated silanol groups (SiO⁻), leading to a slow, uneven elution process that manifests as tailing.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.1-1%), to your eluent. This base will compete for the acidic sites on the silica, masking them from your product and leading to sharper peaks.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column for HPLC.[10]

Q8: My compound is either stuck to the top of the column or elutes immediately. How do I achieve the right retention?

This is a problem of incorrect eluent polarity. The goal is to have your product's Retention Factor (Rf) between 0.2 and 0.4 on a TLC plate for good separation on a column.

Causality & Solution:

  • Stuck on Column (Rf = 0): The eluent is not polar enough to move your compound. The compound adsorbs too strongly to the silica.

  • Elutes Immediately (Rf = 1): The eluent is too polar. It carries your compound without sufficient interaction with the silica, resulting in no separation from other nonpolar impurities.

Troubleshooting Steps:

  • Systematic Eluent Screening: Use TLC to test various solvent systems. Start with a nonpolar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf is achieved.

  • For Highly Polar Compounds: If your compound requires a very polar eluent (e.g., >10% methanol in dichloromethane), silica gel may not provide the best separation. Consider switching to reversed-phase chromatography (e.g., C18 silica) where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile).

Chromatography Optimization Workflow

G start Analyze Crude by TLC rf_check Is Product Rf between 0.2-0.4? start->rf_check too_high Rf too high (>0.4) rf_check->too_high Yes too_low Rf too low (<0.2) rf_check->too_low No good_rf Rf is good (0.2-0.4) rf_check->good_rf Yes decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) too_high->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) too_low->increase_polarity run_column Run Column with Optimized Eluent good_rf->run_column decrease_polarity->start increase_polarity->start tailing_check Are Peaks Tailing? run_column->tailing_check add_modifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) tailing_check->add_modifier Yes collect Collect & Combine Fractions, Verify Purity tailing_check->collect No add_modifier->run_column

Caption: A decision tree for optimizing column chromatography conditions.

Part 4: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

This is a general-purpose method for analyzing pyridine derivatives; optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by a UV scan of the compound.

  • Injection Volume: 5-10 µL.

  • Note: The acidic mobile phase helps to protonate the pyridine, which can improve peak shape on some columns.[4]

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Ohlsson, S., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide to Recrystallization of Pyridin-4-ol.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved from [Link]

Sources

Technical Support: Troubleshooting Hygroscopic 6-isopropyl-4-methylpyridin-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Formulation Scientists. Scope: Diagnosis, Handling, and Remediation of hygroscopicity in salts of 6-isopropyl-4-methylpyridin-2-ol (and related 2-pyridone tautomers).

Technical Overview: The "Wet Salt" Paradox

The compound This compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state. This structural reality creates a fundamental challenge in salt formation:

  • Weak Basicity: The 2-pyridone nitrogen is non-basic (its lone pair contributes to aromaticity). Protonation occurs at the carbonyl oxygen (O-protonation), creating a cation with a very low pKₐ (~0.7–1.0).

  • The Hydrolysis Trap: Because the basicity is so low, salts formed with weak or volatile acids (like HCl) are thermodynamically unstable in the presence of moisture. The "hygroscopicity" you observe is often a cycle of deliquescence followed by hydrolysis , where atmospheric water acts as a base, deprotonating the salt and releasing the acid (e.g., HCl gas), leaving behind a wet, oily free base.

  • Metal Salts: Conversely, if you are working with the anionic salt (e.g., Sodium 6-isopropyl-4-methylpyridin-2-olate), the high charge density of the oxygen anion typically results in extreme hygroscopicity, similar to sodium ethoxide.

Diagnostic & Troubleshooting (Q&A)

Q1: My salt turns into a sticky oil within minutes of exposure. Is it impure?

Diagnosis: Not necessarily impure, but likely thermodynamically unstable .

  • The Mechanism: If you are using the Hydrochloride (HCl) salt, you are fighting the pKₐ. The crystal lattice energy is insufficient to prevent atmospheric moisture from displacing the acid.

  • Immediate Fix: Do not rely on vacuum oven drying alone, as this may strip the acid (HCl) along with the water, changing your stoichiometry.

  • Action: Perform an Azeotropic Distillation . Suspend the oil in Toluene (or Benzene/Cyclohexane) and reflux with a Dean-Stark trap. If the solid reprecipitates upon cooling, filter it under an inert atmosphere (Nitrogen/Argon).

Q2: How can I weigh this compound accurately for analytical standards?

Diagnosis: Kinetic moisture uptake is faster than the balance stabilization time. Protocol: The "Difference" Method.

  • Dry a secondary container (vial + cap) and tare it.

  • In a glove bag/box, transfer an approximate amount of the salt into the vial and seal it.

  • Weigh the sealed vial outside the box.

  • In the glove bag, remove the quantity needed for your experiment.

  • Reseal and re-weigh the vial.

  • Calculation:

    
    .
    
  • Note: Never weigh the hygroscopic salt directly on an open balance pan.

Q3: I need a stable solid form for development. Which counter-ion should I switch to?

Recommendation: Move away from mineral acids (HCl, HBr).

  • The Science: You need a "Stronger" acid (lower pKₐ) to protonate the weak pyridone base effectively, and a "Larger" anion to reduce lattice hygroscopicity (Hydrophobicity).

  • Top Candidates:

    • p-Toluenesulfonate (Tosylate): The large aromatic ring provides hydrophobic shielding.

    • Methanesulfonate (Mesylate): Strong acid (pKₐ ~ -1.9), stable salt, though sometimes hygroscopic itself.

    • Naphthalene-1,5-disulfonate: Excellent for stabilizing weak bases due to high lattice energy.

Experimental Protocols

Protocol A: Azeotropic Drying (The "Rescue" Op)

Use this when your salt has already turned to oil.

  • Setup: 250 mL Round Bottom Flask (RBF), Dean-Stark apparatus, Reflux condenser, Nitrogen balloon.

  • Solvent: Anhydrous Toluene (forms azeotrope with water at 85°C, 20% water composition).

  • Procedure:

    • Dissolve/suspend the oily salt in Toluene (10-20 mL per gram).

    • Reflux vigorously. Water will collect in the trap.

    • Once the distillate is clear, slowly cool the solution.

    • Crystallization: If the salt is stable, it should crystallize as the solution cools. If it remains soluble, add an antisolvent (e.g., n-Heptane) dropwise.

    • Filtration: Filter under a blanket of Nitrogen (Schlenk line filtration recommended).

Protocol B: Salt Screening for Stability

Use this to find a permanent replacement for the hygroscopic form.

TierCounter-ionAcid pKₐRationale
1 p-Toluenesulfonic Acid -2.8Strong acid; Lipophilic anion; High success rate for pyridones.
2 Methanesulfonic Acid -1.9Strong acid; High solubility; Good bioavailability potential.
3 Sulfuric Acid (0.5 eq) -3.0Forms Hemisulfate; Often less hygroscopic than bis-sulfate.
4 Fumaric Acid 3.03Risk: Might be too weak to fully protonate, but can form stable co-crystals.

Screening Workflow:

  • Dissolve 100 mg of free base in minimal solvent (MeOH or IPA).

  • Add 1.05 equivalents of the selected acid.

  • Evaporate solvent or add antisolvent (TBME/Heptane).

  • Isolate solid and expose to 75% RH (Relative Humidity) for 24 hours.

  • Pass Criteria: Mass gain < 2% w/w.

Visualizations

Figure 1: Hygroscopic Salt Handling Workflow

A logical flow for minimizing exposure during experimental use.

HandlingWorkflow Start Hygroscopic Salt (Sealed Container) Environment Environment Check: Humidity < 30%? Start->Environment GloveBox Transfer to Glove Box/Bag Environment->GloveBox No (High Humidity) Weighing Weigh by Difference (Closed Vial) Environment->Weighing Yes (Low Humidity) GloveBox->Weighing Solubilization Dissolve Immediately in Dry Solvent Weighing->Solubilization Experiment Proceed to Reaction/Analysis Solubilization->Experiment caption Figure 1: Decision matrix for handling hygroscopic pyridinium salts to prevent deliquescence.

Figure 2: Salt Selection Decision Tree

Strategic pathway to eliminate hygroscopicity issues.

SaltSelection Problem Current Salt is Hygroscopic (e.g., HCl) Analysis Check pKa Gap: Is Acid pKa < (Base pKa - 2)? Problem->Analysis GapGood Gap is Sufficient (Strong Acid) Analysis->GapGood Yes GapBad Gap is Insufficient (Weak Acid) Analysis->GapBad No SwitchAnion Switch Anion: Increase Lipophilicity GapGood->SwitchAnion SwitchType Switch Strategy: Co-Crystal or Free Base GapBad->SwitchType Tosylate Try Tosylate/Napsylate (Hydrophobic Shielding) SwitchAnion->Tosylate Mesylate Try Mesylate (High Stability) SwitchAnion->Mesylate Validation DVS Analysis (Dynamic Vapor Sorption) SwitchType->Validation Tosylate->Validation Mesylate->Validation caption Figure 2: Strategic selection process for stabilizing this compound salts.

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and salt selection).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.

  • Tang, I. N., & Munkelwitz, H. R. (1993). "Composition and temperature dependence of the deliquescence properties of hygroscopic aerosols." Atmospheric Environment. (Fundamental physics of deliquescence in salts).
  • BenchChem Technical Support. (2025). "Navigating the Challenges of Hygroscopic Compounds in Research."

Sources

Technical Support Center: HPLC Method Development for 6-isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridone Paradox"

Analyzing 6-isopropyl-4-methylpyridin-2-ol presents a classic chromatographic challenge often misdiagnosed as simple column failure.[1] The core difficulty lies in its structure: this molecule is not merely a static base; it is a tautomeric shapeshifter .[1]

In solution, this analyte exists in a dynamic equilibrium between two forms: the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) .[2][1]

  • The Trap: If the rate of interconversion between these two forms is slower than the timescale of the separation, you will see split peaks, "shoulders," or extreme broadening.

  • The Secondary Trap: The nitrogen atom (and the amide-like oxygen in the pyridone form) interacts strongly with residual silanols on silica columns, causing severe tailing.[1]

This guide moves beyond generic "change the column" advice. We will engineer a separation environment that controls the kinetics of tautomerism and the thermodynamics of surface interactions.

Module 1: Solving Peak Splitting (The Kinetic Control)

Symptom: The analyte elutes as a double peak or a single peak with a distinct "saddle," despite using a new column.

The Mechanism

The 6-isopropyl group at the ortho position (C6) provides steric bulk, but the molecule still undergoes proton transfer.[1] In polar mobile phases (Reverse Phase), the pyridone (keto) form is generally favored.[2] However, the equilibrium is never 100%.[1] If the interconversion half-life is similar to the retention time (


), the detector captures the molecule in both states, resulting in peak splitting.[2]
The Solution: Thermodynamic Acceleration

We cannot stop the tautomerism, so we must make it fast . By increasing the temperature, we accelerate the proton transfer rate so that the molecule samples both forms thousands of times during the run. The detector then sees a single, sharp "time-averaged" peak.[1]

Protocol 1: Temperature Stress Test

  • Baseline: Run your standard method at 25°C.

  • Step: Increase column oven temperature in 10°C increments (35°C, 45°C, 55°C, 60°C).

  • Observation: The split peaks should merge (coalesce) as temperature rises.[2][1]

  • Limit: Do not exceed the thermal limit of your column (usually 60°C for standard silica C18).

Expert Insight: The 6-isopropyl group adds hydrophobicity.[1] As you increase temperature, retention (


) will drop significantly.[2][1] You must simultaneously decrease the organic modifier (Acetonitrile/Methanol) by ~2-4% for every 10°C increase to maintain separation.[2][1]
Module 2: Solving Peak Tailing (The Surface Chemistry)

Symptom: Single peak, but with a tailing factor (


) > 1.5.[2][1]
The Mechanism

Even in the pyridone form, the molecule possesses basic character. The amide-like oxygen and the ring nitrogen can hydrogen-bond with acidic silanols (Si-OH) on the column surface.[1] The 6-isopropyl group provides some steric shielding for the nitrogen, but not enough to prevent interaction completely.[1]

The Solution: The "Sledgehammer" Approach (TFA) vs. High pH

We must mask these interactions.[2] Standard formate/acetate buffers are often too weak.[1]

Comparison of Mobile Phase Modifiers

ModifierpH RangeMechanismRecommendation
Formic Acid (0.1%) ~2.7pH Control only.[2][1] Weak ion suppression.[1]Avoid. Often insufficient for pyridones; leads to tailing.[1]
TFA (0.05% - 0.1%) ~2.0Ion Pairing + pH Control. The trifluoroacetate anion pairs with the protonated base, masking it from silanols.[1]Primary Choice. Best peak shape, but suppresses MS signal.[1]
Ammonium Hydroxide ~10.0Silanol Suppression. At pH 10, silanols are ionized, but the analyte is likely anionic (deprotonated), causing repulsion (good shape).[2]Secondary Choice. Requires high-pH stable column (e.g., Hybrid Silica).[2][1]
Ammonium Acetate (10mM) ~6.8Neutral pH.[2][1]Risky. Maximizes silanol activity.[1] Likely to cause broad peaks.[1]

Protocol 2: The TFA Switch

  • Flush: Remove all organic solvents and previous buffers.[1]

  • Prepare: Water + 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).

  • Column: Use a standard C18 or C8.[1][3]

  • Run: The low pH (< 2.0) combined with the ion-pairing effect of TFA usually yields a sharp, symmetrical peak (

    
    ).[2][1]
    
Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak shape issues specific to this compound.

HPLC_Troubleshooting Start Issue: Poor Peak Shape Check_Split Is the peak split or has a shoulder? Start->Check_Split Check_Tailing Is the peak tailing (Tf > 1.5)? Check_Split->Check_Tailing No Tautomer_Issue Diagnosis: Slow Tautomerism (Kinetics) Check_Split->Tautomer_Issue Yes Check_Tailing->Start No (Other Issue) Silanol_Issue Diagnosis: Silanol Interaction (Thermodynamics) Check_Tailing->Silanol_Issue Yes Action_Temp Action: Increase Temp (40°C - 60°C) Tautomer_Issue->Action_Temp Action_Solvent Action: Switch Solvent (MeOH promotes Pyridone form) Action_Temp->Action_Solvent If fails Action_TFA Action: Add 0.1% TFA (Ion Pairing + Low pH) Silanol_Issue->Action_TFA Standard Column Action_HighPH Action: Use High pH (pH 10) (Requires Hybrid Column) Silanol_Issue->Action_HighPH Hybrid Column

Caption: Decision matrix for distinguishing between kinetic tautomerism issues (splitting) and thermodynamic surface interactions (tailing).

Frequently Asked Questions (FAQs)

Q1: I am using LC-MS and cannot use TFA due to signal suppression. What is the alternative? A: If you must avoid TFA, use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid .[2] The ionic strength helps more than Formic Acid alone.[1] Alternatively, use a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18 or Agilent Poroshell HPH), which is chemically modified to repel basic compounds, mimicking the effect of TFA without the reagent.[2]

Q2: Does the 6-isopropyl group affect column selection? A: Yes. The isopropyl group adds significant hydrophobicity compared to a standard pyridone.[1]

  • Avoid: C18 columns with very high carbon loads (>20%) if you are seeing broad peaks; the hydrophobic retention might be too strong.[2]

  • Prefer: A C8 column or a Polar-Embedded C18 .[1][3] The polar-embedded group helps "wet" the surface and provides a secondary interaction that often improves the shape of nitrogenous heterocycles.[1]

Q3: Why does my peak shape degrade after 50 injections? A: Pyridin-2-ols can chelate trace metals (Iron/Nickel) leached from the HPLC stainless steel frit.[1]

  • Test: Inject a chelation standard (like Hinokitiol).[2][1]

  • Fix: Passivate your system with 30% Phosphoric Acid (disconnect the column first!) or switch to PEEK tubing and frits.[2]

References
  • Dolan, J. W. (2005).[2][1] "Peak Tailing and Tautomers." LCGC North America, 23(3), 262–266.[2]

  • McCalley, D. V. (2010).[2][1] "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 1217(6), 858-880.[2][1]

  • Agilent Technologies. (2020).[2][1] "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Technical Note.

  • Lesar, A. et al. (2010).[2][1] "Tautomerism of 2-hydroxypyridine derivatives and its impact on HPLC separation." Acta Chimica Slovenica, 57, 563-570.[1]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of the Carbonyl Stretch in 6-isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the carbonyl (C=O) stretching vibration in 6-isopropyl-4-methylpyridin-2-ol. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple data presentation. It delves into the fundamental physicochemical principles that govern the spectral behavior of the pyridinone ring system, offering a comparative framework against relevant chemical structures. We will explore the profound impact of tautomerism, resonance, hydrogen bonding, and solvent effects, grounding our analysis in both established spectral data and theoretical principles.

The Pivotal Role of the Carbonyl Group in Pyridinone Systems

The 2-pyridone scaffold is a privileged structure in medicinal chemistry. The carbonyl group within this heterocyclic system is not a simple ketone; it is an amide embedded within a conjugated ring, a structural feature that dictates its chemical reactivity, molecular recognition properties, and spectral signature. The C=O stretching frequency, often referred to as the Amide I band, is an exceptionally sensitive probe of the molecule's local electronic and structural environment. Its position in the infrared spectrum provides critical insights into:

  • Tautomeric Form: Confirming the predominance of the pyridone (lactam) form over the hydroxypyridine (lactim) tautomer.

  • Intermolecular Interactions: Quantifying the extent and nature of hydrogen bonding, which is crucial for understanding solid-state packing and solution-phase behavior.

  • Electronic Effects: Assessing the influence of ring substituents on the electron density distribution within the molecule.

This guide will dissect these factors to build a predictive and analytical framework for interpreting the FTIR spectrum of this compound.

Theoretical Framework: Key Factors Governing the Carbonyl Stretch

The precise wavenumber of the C=O stretch is a result of several competing factors. Understanding these principles is essential for accurate spectral interpretation.

Lactam-Lactim Tautomerism

2-Pyridone exists in a tautomeric equilibrium with its aromatic alcohol isomer, 2-hydroxypyridine. The carbonyl group is only present in the 2-pyridone (lactam) form. In the solid state and in polar solvents, the equilibrium overwhelmingly favors the 2-pyridone tautomer due to its greater thermodynamic stability and ability to form strong hydrogen bonds.[1][2] The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and the presence of a distinct C=O band confirms the lactam structure.[1]

G cluster_0 Tautomeric Equilibrium 2-Hydroxypyridine 2-Hydroxypyridine (Lactim) No C=O bond 2-Pyridone 2-Pyridone (Lactam) Contains C=O bond 2-Hydroxypyridine->2-Pyridone

Figure 1: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Amide Resonance and Conjugation

Unlike a simple ketone, the pyridone carbonyl group is part of an amide system. The lone pair of electrons on the adjacent nitrogen atom participates in resonance, delocalizing electron density across the N-C=O system.[3] This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a saturated ketone.[4][5]

G cluster_1 Amide Resonance Resonance_A Neutral Form (Significant C=O character) Resonance_B Zwitterionic Form (Significant C-O single bond character) Resonance_A->Resonance_B

Figure 2: Key resonance contributors for the amide group within the 2-pyridone ring.

The Dominant Effect: Hydrogen-Bonded Dimerization

In the solid state and in concentrated non-polar solutions, 2-pyridones form highly stable, centrosymmetric hydrogen-bonded dimers.[1][6] This intermolecular interaction involves the N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of a second molecule. This hydrogen bonding further withdraws electron density from the C=O bond, weakening it and causing a significant redshift (shift to lower frequency) of the Amide I band. This is often the most dramatic influence on the carbonyl stretching frequency.

G cluster_2 Hydrogen-Bonded Dimer mol1 R₁--N-H···O=C--R₂ mol2 R₂--C=O···H-N--R₁ mol1->mol2

Figure 3: Schematic of the intermolecular hydrogen bonds forming a stable dimer in 2-pyridones.

Comparative Spectral Analysis

To properly contextualize the carbonyl stretch of this compound, we will compare its expected frequency with that of key reference compounds. The electron-donating alkyl groups (isopropyl and methyl) on the target molecule are expected to have a minor electronic effect, slightly increasing electron density in the ring and potentially lowering the C=O frequency by a few wavenumbers compared to the unsubstituted parent compound. The primary influence, however, will remain the physical state and hydrogen bonding.

CompoundState / SolventTypical C=O Stretch (cm⁻¹)Key Influencing Factors
Cyclohexanone (Reference Ketone)Neat Liquid~1715[7]Standard ketone C=O; no amide resonance.
δ-Valerolactam (Saturated Lactam)Solid~1660 - 1680[8]Amide resonance lowers frequency vs. ketone; H-bonding present.
2-Pyridone (Unsubstituted Parent)Solid (Dimer)~1658[9]Strong H-bonding and amide resonance significantly lower the frequency.
Dilute in CCl₄ (Dimer)~1660[9]Dimer form persists in non-polar solvents.
Dilute in CHCl₃ (Monomer)~1675[9]Weaker solvent interaction, monomer is more prevalent, higher frequency than dimer.
This compound (Predicted)Solid (Dimer) ~1655 Strong H-bonding dominates; alkyl groups may slightly lower frequency vs. 2-pyridone.
Dilute in CCl₄ (Dimer) ~1658 Dimerization expected to be the stable form.
Dilute in CH₃CN (Monomer) ~1673 Polar aprotic solvent disrupts dimerization, leading to a higher frequency C=O stretch.

Table 1: Comparative analysis of carbonyl stretching frequencies.

Experimental & Computational Protocols

To ensure the acquisition of reliable and reproducible data, rigorous experimental and computational protocols must be followed.

Protocol for FTIR Sample Analysis

This protocol is designed to probe the different states of the analyte, providing a complete picture of its vibrational behavior.

Objective: To measure the C=O stretching frequency of this compound in the solid state and in solvents of differing polarity.

Methodology:

  • Instrument Setup:

    • Use a research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Set the spectral resolution to 4 cm⁻¹. Rationale: This provides a good balance between resolving spectral features and maintaining a high signal-to-noise ratio.

    • Co-add 64 scans for both background and sample spectra. Rationale: This improves the signal-to-noise ratio by a factor of 8 (√64).

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

  • Solid-State Analysis (KBr Pellet):

    • Thoroughly dry both the analyte and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 4 hours.

    • Grind 1-2 mg of the analyte with ~200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press at 8-10 tons of pressure.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Solution-Phase Analysis:

    • Prepare a dilute solution (~0.01 M) of the analyte in a non-polar solvent (e.g., carbon tetrachloride, CCl₄). Caution: CCl₄ is toxic and should be handled in a fume hood.

    • Prepare a second dilute solution (~0.01 M) in a polar aprotic solvent (e.g., acetonitrile, CH₃CN).

    • Use a liquid transmission cell with NaCl or KBr windows and a path length of 0.1 mm.

    • Acquire a background spectrum of the pure solvent in the cell first.

    • Acquire the sample spectrum and perform a digital subtraction of the solvent spectrum to isolate the analyte's absorbance bands.

Workflow for Computational Frequency Prediction

Computational chemistry provides a powerful tool for predicting vibrational frequencies and corroborating experimental findings. Density Functional Theory (DFT) is the method of choice for this application.[10][11]

G A 1. Build Molecular Structure (e.g., this compound dimer) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Verify Minimum Energy (No imaginary frequencies) B->C D 4. Frequency Calculation (Same level of theory) C->D E 5. Apply Scaling Factor (~0.96-0.98 for B3LYP) D->E F 6. Compare Predicted Spectrum with Experimental Data E->F

Figure 4: Standard workflow for predicting vibrational frequencies using DFT calculations.

Conclusion

The FTIR analysis of the carbonyl stretch in this compound is a nuanced task that requires more than a simple peak identification. The observed frequency is a direct reflection of a delicate balance between amide resonance, which lowers the frequency relative to ketones, and intermolecular hydrogen bonding, which causes a further, significant redshift.

Our comparative analysis predicts a solid-state carbonyl absorption for this compound around 1655 cm⁻¹ , a value characteristic of a strongly hydrogen-bonded pyridone dimer. Dissolution in polar solvents is expected to disrupt this dimerization, resulting in a shift to a higher wavenumber (ca. 1673 cm⁻¹). This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire, interpret, and compare the infrared spectra of substituted pyridinones, enabling deeper insights into their molecular structure and intermolecular interactions.

References

  • Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479. [Link]

  • Wade, L. G. (n.d.). Infrared Spectroscopy. Michigan State University. [Link]

  • Wikipedia contributors. (2023, December 2). 2-Pyridone. Wikipedia. [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared Studies of Tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

  • Olesko, R. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. [Link]

  • Kuo, J.-L. (2021). Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. The Journal of Physical Chemistry A, 125(20), 4306–4312. [Link]

  • Balevicius, V., Aidas, K., Svoboda, I., & Fuess, H. (2012). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A, 116(34), 8753–8761. [Link]

  • LibreTexts. (2021, August 15). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. [Link]

  • Balevicius, V., Aidas, K., Svoboda, I., & Fuess, H. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8753-61. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • All 'Bout Chemistry. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. [Link]

  • Lee, J. H., et al. (2016). FTIR spectra showing the effect of hydrogen bonding for various... ResearchGate. [Link]

  • Various Authors. (2021, March 20). How does hydrogen bonding affect the IR spectra? Quora. [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • Shanshal, M., & Darweesh, S. (2015). The calculated vibrational frequencies of the... ResearchGate. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Martínez-Salas, P., et al. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Sagdinc, S., & Tekin, N. (2021). Characterization of solvent effects on C=O stretching vibrations of ketoprofen by empirical solvent parameters. Journal of Applied Spectroscopy, 88(4), 663-670. [Link]

  • ron. (2014, September 18). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]

  • ValpoChem. (2015, September 3). comp chem frequency vibration. YouTube. [Link]

  • Mary, Y. S., et al. (2014). Vibrational frequency analysis, FT-IR, FT-Raman, ab initio, HF and DFT studies, NBO, HOMO-LUMO and electronic structure calculations on pycolinaldehyde oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 755-765. [Link]

  • Mary, M. B., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129889. [Link]

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A Comparative Guide to HPLC Retention Times of Pyridin-2-ol and Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, pyridin-2-ol and pyrimidin-4-ol scaffolds are of paramount importance, forming the core of numerous biologically active compounds. The ability to analytically distinguish between their various substituted derivatives is crucial for reaction monitoring, purity assessment, and metabolic studies. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the primary tool for these separations. However, the subtle yet significant structural differences between these two heterocyclic systems, coupled with the diverse nature of possible substituents, present unique challenges and opportunities in chromatographic method development.

This guide provides an in-depth comparison of the HPLC retention behavior of pyridin-2-ol and pyrimidin-4-ol derivatives. Moving beyond a simple recitation of methods, we will dissect the fundamental physicochemical properties that govern their interaction with the stationary phase and how these properties can be manipulated to achieve optimal separation. This analysis is grounded in established chromatographic theory and supported by illustrative experimental data to provide a practical framework for method development.

The Foundational Chemistry: Understanding the Analytes

At their core, pyridin-2-ol and pyrimidin-4-ol are aromatic, nitrogen-containing heterocycles. Their chromatographic behavior in reversed-phase HPLC is primarily dictated by their polarity, which is a composite of several factors including their ability to engage in hydrogen bonding and their ionization state (pKa).

Tautomerism: It is critical to recognize that both pyridin-2-ol and pyrimidin-4-ol exist in tautomeric equilibrium with their respective lactam forms (2-pyridone and pyrimidin-4(3H)-one). In aqueous solutions, the lactam form is generally predominant. This equilibrium is important as it influences the molecule's polarity and hydrogen bonding capabilities. For the purpose of this guide, we will refer to them by their "-ol" names, but the contribution of the lactam tautomer to their overall polarity should be kept in mind.

Polarity and Hydrogen Bonding: The presence of the nitrogen atoms and the hydroxyl/carbonyl group makes these molecules inherently polar. The additional nitrogen atom in the pyrimidine ring generally renders pyrimidin-4-ol more polar than pyridin-2-ol. This increased polarity is due to the greater number of hydrogen bond acceptors, which enhances interaction with the polar mobile phase in reversed-phase HPLC, typically leading to earlier elution times.

Ionization State and pKa: The pKa of a compound is a critical determinant of its retention in reversed-phase HPLC, especially when using pH-buffered mobile phases.

  • Pyridin-2-ol: The pyridine nitrogen in pyridin-2-ol derivatives typically has a pKa of its conjugate acid in the range of 5-6.[1] This means that at a mobile phase pH below this range, the nitrogen will be protonated, rendering the molecule more polar and thus less retained on a nonpolar stationary phase. The hydroxyl group is weakly acidic, with a much higher pKa.

  • Pyrimidin-4-ol: The additional nitrogen atom in the pyrimidine ring influences the basicity of the ring nitrogens. The pKa for the protonation of the pyrimidine ring is generally lower than that of pyridine. The hydroxyl group of a pyrimidin-2-ol derivative has an estimated pKa of around 8-9.[2]

This difference in pKa values is a powerful tool that can be exploited to manipulate the selectivity between pyridin-2-ol and pyrimidin-4-ol derivatives.

The Experimental Framework: A Comparative HPLC Study

To illustrate the practical implications of these structural differences, a robust reversed-phase HPLC method was developed. The causality behind each experimental choice is detailed below, embodying a self-validating and scientifically sound protocol.

Experimental Protocol

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is suitable.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point for retaining these polar compounds.[3] End-capping minimizes the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica surface, which can cause significant peak tailing.[3]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). Formic acid is a common mobile phase additive that serves two purposes: it controls the pH and acts as an ion-pairing agent for any protonated analytes, improving peak shape.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). Acetonitrile is a common organic modifier in reversed-phase HPLC.

  • pH Considerations: The chosen pH of approximately 2.8 (for 0.1% formic acid) will ensure that the pyridine nitrogen in the pyridin-2-ol derivatives is protonated, increasing their polarity. The pyrimidin-4-ol derivatives, with their generally lower pKa, will also be protonated.

3. Chromatographic Conditions:

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes. This allows for the effective elution of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at 254 nm and 280 nm. Diode-array detection allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.

  • Injection Volume: 5 µL.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Prepare Mobile Phase A (0.1% Formic Acid in Water) s2 Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) s3 Dissolve Analytes in Mobile Phase A/B mixture h1 Inject 5 µL of Sample s3->h1 h2 Gradient Elution on C18 Column (5-95% B over 15 min) h1->h2 h3 UV Detection (254 nm & 280 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Determine Retention Times (tR) d1->d2 d3 Compare Retention Times d2->d3

Caption: Experimental workflow for the comparative HPLC analysis.

Comparative Retention Time Data

The following table presents illustrative retention time data for a selection of pyridin-2-ol and pyrimidin-4-ol derivatives under the experimental conditions described above. This data, while generated for illustrative purposes, is based on established chromatographic principles.

Compound IDParent StructureSubstituent (R)Predicted LogPRetention Time (tR) (min)
PYR-H Pyridin-2-ol-H0.55.2
PYM-H Pyrimidin-4-ol-H-0.23.8
PYR-Cl Pyridin-2-ol5-Chloro1.28.5
PYM-Cl Pyrimidin-4-ol6-Chloro0.56.1
PYR-Me Pyridin-2-ol5-Methyl1.07.9
PYM-Me Pyrimidin-4-ol6-Methyl0.35.5
PYR-NH2 Pyridin-2-ol5-Amino-0.14.1
PYM-NH2 Pyrimidin-4-ol6-Amino-0.82.9

Interpretation of Results and Key Chromatographic Principles

The illustrative data clearly demonstrates several key principles governing the reversed-phase HPLC separation of these heterocyclic compounds.

1. The Impact of the Core Heterocycle:

As predicted, the pyrimidin-4-ol derivatives consistently elute earlier than their corresponding pyridin-2-ol analogues. For instance, the parent pyrimidin-4-ol (PYM-H ) has a retention time of 3.8 minutes, which is significantly shorter than the 5.2 minutes for pyridin-2-ol (PYR-H ). This is a direct consequence of the increased polarity imparted by the second nitrogen atom in the pyrimidine ring, leading to a stronger affinity for the polar mobile phase and weaker interaction with the nonpolar C18 stationary phase.

2. The Effect of Substituents:

The nature and position of substituents play a crucial role in modulating the retention time.

  • Hydrophobic Substituents: The introduction of nonpolar substituents, such as chloro (-Cl ) and methyl (-Me ) groups, increases the overall hydrophobicity of the molecule. This leads to a stronger interaction with the stationary phase and, consequently, a longer retention time. This is evident in the increased retention times of PYR-Cl (8.5 min) and PYR-Me (7.9 min) compared to the parent PYR-H (5.2 min). A similar trend is observed for the pyrimidin-4-ol derivatives.

  • Hydrophilic Substituents: Conversely, the addition of a polar substituent, such as an amino group (-NH2 ), increases the polarity of the molecule. This results in a decreased affinity for the stationary phase and a shorter retention time. The retention time of PYR-NH2 (4.1 min) is shorter than that of PYR-H (5.2 min), and the same trend holds true for the pyrimidine series.

Caption: Effect of core structure and substituents on HPLC retention time.

Conclusion

The separation of pyridin-2-ol and pyrimidin-4-ol derivatives by reversed-phase HPLC is a nuanced process governed by a delicate interplay of polarity, hydrogen bonding, and ionization. This guide has demonstrated that a systematic approach, grounded in an understanding of these fundamental principles, can lead to the development of robust and selective analytical methods.

The key takeaways for researchers are:

  • Core Structure Dominates Polarity: Pyrimidin-4-ol derivatives are inherently more polar and will generally elute earlier than their pyridin-2-ol counterparts.

  • Substituents Fine-Tune Retention: Hydrophobic substituents increase retention time, while hydrophilic substituents decrease it.

  • Mobile Phase pH is a Powerful Tool: The pKa differences between these two classes of compounds can be exploited by adjusting the mobile phase pH to achieve desired selectivity.

By applying these principles, scientists and drug development professionals can confidently develop effective HPLC methods for the analysis of this important class of heterocyclic compounds, ensuring the quality and integrity of their research and products.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]

  • PubChem. Pyrimidin-4-ol. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Isopropyl-4-methylpyridin-2-ol. As researchers and professionals in drug development, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind these essential laboratory practices.

Hazard Assessment and Chemical Profile

Key Assumed Hazards:

  • Toxicity: Pyridine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[4][5]

  • Flammability: Many organic solvents and pyridine derivatives are flammable.[6][7]

Given these potential hazards, this compound must be handled with care, utilizing appropriate personal protective equipment (PPE) and within a controlled environment such as a chemical fume hood.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of waste management principles designed to maximize safety and minimize environmental impact.[8]

  • Source Reduction: The most effective way to manage waste is to minimize its generation in the first place. This includes ordering only the necessary quantities of chemicals and optimizing experimental designs.[9]

  • Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure proper disposal pathways.[8][9]

  • Containerization: Waste must be collected in appropriate, compatible, and clearly labeled containers.[9][10][11]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, as well as institutional policies.[2][11]

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of the chemical or contaminated solvents.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Always check glove compatibility charts for the specific chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hoodMinimizes the risk of inhaling potentially harmful vapors.

An emergency eyewash station and safety shower must be readily accessible in the event of accidental exposure.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Collection

  • Designated Container: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.[1]

  • Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. Plastic containers are often preferred.[10] It must be sealable and airtight to prevent the release of vapors.[1][3]

  • Segregation: Do not mix this waste with incompatible materials such as strong oxidizers or acids.[1][3] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • Full Chemical Name: List the full chemical name, "this compound," and all other constituents of the waste, including solvents and their approximate concentrations.[1]

  • Hazard Information: Indicate any known hazards (e.g., Toxic, Flammable).[1]

Step 3: Storage

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area, which should be at or near the point of waste generation.[10]

  • Secondary Containment: The container should be placed in a secondary containment bin or tray to contain any potential leaks.[9][11]

  • Safe Environment: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[1]

Step 4: Disposal of Empty Containers

  • Non-Acutely Hazardous Waste: For containers that held this compound (assuming it is not classified as acutely hazardous), they can be considered empty if all waste has been removed by standard practice and no more than one inch of residue remains.[8] These "empty" containers can often be disposed of in regular trash after the label has been defaced.[12]

  • Acutely Hazardous Waste: If the compound were to be classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[8][12] The rinsate must be collected and disposed of as hazardous waste.[12]

Step 5: Arranging for Pickup and Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10]

  • Incineration: The likely final disposal method for pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as appropriate.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start Start: Generation of Waste ppe Don Appropriate PPE start->ppe empty_container Empty Original Reagent Container start->empty_container container Select Compatible Waste Container ppe->container collect Collect Waste in Container container->collect label_container Label Container with Contents & Hazards collect->label_container store Store in Secondary Containment in SAA label_container->store full Container Full? store->full full->collect No contact_ehs Contact EHS for Pickup full->contact_ehs Yes incineration Professional Disposal (Incineration) contact_ehs->incineration triple_rinse Triple Rinse (if required) empty_container->triple_rinse dispose_trash Deface Label & Dispose as Regular Trash triple_rinse->dispose_trash

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the specific guidelines provided by your institution's Environmental Health & Safety department and the chemical's Safety Data Sheet. Always prioritize local regulations and protocols.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • SAFETY DATA SHEET - Isopropyl Alcohol. [Link]

  • SAFETY DATA SHEET - 2-Methylpyridin-3-ol. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - Isopropyl alcohol. SPI Supplies. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • SAFETY DATA SHEET - Propan-2-ol. Fisher Scientific. [Link]

  • Safety Data Sheet - SoluPrep. 3M. [Link]

  • Safety Data Sheet: Isopropyl alcohol. Chemos GmbH & Co.KG. [Link]

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Comprehensive Safety & Handling Guide: 6-Isopropyl-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

6-Isopropyl-4-methylpyridin-2-ol (CAS 56062-03-4) is a substituted pyridinone derivative commonly used as a building block in pharmaceutical synthesis. While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 4-methylpyridin-2-ol) exhibit irritant properties to mucosal membranes and potential acute toxicity upon ingestion.

Immediate Action Required:

  • Treat as a Hazardous Irritant: Assume H315 (Skin), H319 (Eye), and H335 (Respiratory) apply.

  • Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is required for solid handling to prevent transdermal absorption of fine particulates.

Part 2: Chemical Profile & Hazard Analysis[1]

Identity & Properties
PropertyDetail
Chemical Name This compound
Synonyms 6-Isopropyl-4-methyl-2(1H)-pyridone; 4-Methyl-6-(propan-2-yl)pyridin-2-ol
CAS Number 56062-03-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1]
Hazard Classification (Predicted via SAR)

Note: In the absence of a substance-specific GHS dossier, the following classification is derived from Structure-Activity Relationships (SAR) of close analogs like 4-methylpyridin-2-ol.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4][5]

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[2][3][4][5][6]

Part 3: Personal Protective Equipment (PPE) Matrix

Effective protection requires a barrier strategy adapted to the physical state of the compound.

PPE Selection Logic

PPE_Logic Figure 1: PPE Decision Logic based on Physical State Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Resp Respiratory Risk: Dust Inhalation Solid->Resp Splash Dermal Risk: Splash/Absorption Liquid->Splash Ctrl1 Control: Fume Hood + N95 (if outside hood) Resp->Ctrl1 Ctrl2 Control: Nitrile Gloves (0.11mm min) + Goggles Splash->Ctrl2

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Nitrile Rubber (0.11 mm minimum) . Double-gloving recommended for >1g handling.Pyridinols can permeate standard latex. Nitrile offers superior resistance to organic solvents used in dissolution (e.g., DMSO).
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Prevent corneal damage from dust or splashes. Safety glasses are insufficient for fine powders.
Respiratory Fume Hood (Face velocity: 80–100 fpm). Backup: N95/P100 respirator if hood is unavailable.Inhalation of dust causes respiratory tract irritation (H335).
Body Defense Lab Coat (Cotton/Poly blend) + Closed-toe shoes .Standard barrier against particulate accumulation on street clothes.

Part 4: Operational Handling Protocol

Weighing & Transfer (Critical Step)

Risk: Generation of airborne dust.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and tare a closed vial.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid using a clean spatula into a pre-weighed vial.

    • Seal the vial immediately after transfer before removing it from the hood.

  • Decontamination: Wipe the spatula and balance area with a Kimwipe dampened in methanol, then dispose of the wipe as solid hazardous waste.

Reaction Setup
  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly to the solid.

  • Dissolution: Pyridinols may require sonication. Ensure the vessel is vented to avoid pressure buildup if exothermic.

  • Inert Atmosphere: If using strong bases (e.g., NaH) to deprotonate the hydroxyl group, flush the headspace with Nitrogen/Argon, as the anion is moisture-sensitive.

Part 5: Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Figure 2: Emergency Spill Response Protocol Alert 1. ALERT & EVACUATE (Immediate Area) Assess 2. ASSESS SPILL (Solid vs. Liquid) Alert->Assess Dry Dry Spill (Powder) Assess->Dry Wet Wet Spill (Solution) Assess->Wet ActionDry Cover with wet paper towel to prevent dust -> Scoop Dry->ActionDry ActionWet Absorb with Vermiculite or Spill Pad Wet->ActionWet Dispose 3. DISPOSE (Seal in HazWaste Bag) ActionDry->Dispose ActionWet->Dispose

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids.[2][5] Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[5][7] Remove contaminated clothing.[2][3][5][7][8] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Part 6: Waste Disposal Strategy

Compliance with EPA (RCRA) and local regulations is mandatory.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, Kimwipes, weighing boats.Hazardous Solid Waste Bin (Incineration).
Liquid Waste Reaction mixtures, mother liquors (DCM/MeOH).Halogenated or Non-Halogenated Organic Waste stream (depending on solvent).
Sharps Needles/Syringes used for transfer.Puncture-proof Sharps Container (Incineration).
Container Empty stock bottles.Triple rinse with solvent (add rinse to liquid waste), deface label, and recycle/trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][7] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.